(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAULRSYOOKSM-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679944 | |
| Record name | (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252555-54-7 | |
| Record name | (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Specifications
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-fluorophenyl group. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media, making it a valuable building block and research chemical in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous biologically active molecules and approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into molecular designs.[1][2][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties that are often sought in the development of novel therapeutic agents.
Physicochemical Data
The fundamental properties of (R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt are summarized below. It is important to note that while some physical properties have been determined experimentally for related compounds, specific values such as boiling point and pKa for this exact molecule are primarily based on computational predictions.
| Property | Value | Data Type | Source |
| IUPAC Name | (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride | - | - |
| Molecular Formula | C₁₀H₁₃ClFN | - | - |
| Molecular Weight | 201.67 g/mol | Computed | - |
| CAS Number | 1364890-61-8 | - | - |
| Parent Compound CAS | 920274-03-9 ((R)-2-(3-Fluorophenyl)pyrrolidine) | - | [4] |
| Appearance | Solid | Experimental | - |
| Purity | ≥97% | Experimental | - |
| Boiling Point (Free Base) | 232.3 ± 33.0 °C | Predicted | [4] |
| Density (Free Base) | 1.078 ± 0.06 g/cm³ | Predicted | [4] |
| pKa (Free Base) | 9.58 ± 0.10 | Predicted | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies for structurally analogous compounds are well-documented and can be adapted. The following sections provide representative protocols based on established synthetic and analytical chemistry principles for 2-aryl-pyrrolidines.
Representative Synthesis Protocol
The enantioselective synthesis of 2-substituted pyrrolidines is a critical process in pharmaceutical development.[3] A common strategy involves the asymmetric reduction of a corresponding cyclic imine precursor. The following protocol is a representative example adapted from literature methods for creating chiral 2-aryl-pyrrolidines.[5]
Step 1: N-Protection of Pyrrolidin-2-one. Pyrrolidin-2-one is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield N-Boc-pyrrolidin-2-one. This protects the nitrogen atom for subsequent reactions.[5]
Step 2: Grignard Reaction. The N-Boc-pyrrolidin-2-one is treated with a Grignard reagent, 3-fluorophenylmagnesium bromide, which is prepared from 1-bromo-3-fluorobenzene and magnesium turnings. This reaction forms a hemiaminal intermediate.
Step 3: Dehydration and Imine Formation. The intermediate is subjected to acidic conditions (e.g., trifluoroacetic acid) to facilitate dehydration, yielding the cyclic 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole (an imine).
Step 4: Asymmetric Reduction and Salt Formation. The imine is then asymmetrically reduced to form the desired (R)-enantiomer of 2-(3-fluorophenyl)pyrrolidine. This can be achieved using a chiral reducing agent or a catalyst system, such as a chiral borane complex or through biocatalysis with an appropriate imine reductase (IRED).[6] Following reduction, the resulting free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) to precipitate the this compound salt, which is then collected by filtration and dried.
Analytical Methodology: Chiral HPLC
Ensuring the enantiomeric purity of chiral compounds is critical for drug development.[7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[7][8][9]
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-(3-Fluorophenyl)pyrrolidine to determine enantiomeric excess (ee).
Instrumentation and Conditions (Typical):
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is often effective for separating aryl-substituted chiral amines.[7][10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like this, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.[9] A common starting ratio would be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the phenyl ring absorbs, typically around 254 nm.[10]
-
Sample Preparation: The hydrochloride salt is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, the salt can be neutralized to the free base before dissolution.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Record the chromatogram. The two enantiomers should elute as distinct peaks.
-
To identify the peaks, a racemic standard (a 50:50 mixture of R and S enantiomers) should be run. The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Pharmacological Context and Potential Mechanism of Action
While specific pharmacological data for this compound is not extensively published, the broader class of phenylpyrrolidine derivatives is known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and other CNS-related effects.[2][11][12]
A significant area of interest for related structures is the modulation of monoamine neurotransmitter systems. A key protein in this system is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for packaging monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) from the neuronal cytoplasm into synaptic vesicles for subsequent release.[13][14][15]
Inhibitors of VMAT2 effectively reduce the loading of these neurotransmitters into vesicles.[13][14] The unpackaged neurotransmitters in the cytoplasm are then susceptible to degradation by enzymes like monoamine oxidase (MAO).[13] This leads to a depletion of monoamine stores and a reduction in their release into the synaptic cleft, thereby decreasing overall monoaminergic signaling.[15][16] This mechanism is the basis for approved drugs used to treat hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease, which are associated with excessive dopaminergic activity.[14][15][17]
Given its structure, (R)-2-(3-Fluorophenyl)pyrrolidine could serve as a scaffold or pharmacophore for developing novel VMAT2 inhibitors or other agents that modulate monoaminergic systems.
VMAT2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of VMAT2 in a dopaminergic neuron and the mechanism of action for a VMAT2 inhibitor.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9 [amp.chemicalbook.com]
- 5. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 15. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral synthetic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 2-arylpyrrolidine scaffold in a variety of biologically active compounds. The specific (R)-enantiomer is crucial for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and potential biological applications, with a focus on its relevance in the development of novel therapeutics. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related structures and general methodologies applicable to its synthesis and characterization.
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) with a 3-fluorophenyl substituent at the second carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Chemical Structure:
Stereochemistry: The designation "(R)" refers to the absolute configuration at the chiral center, which is the carbon atom of the pyrrolidine ring attached to the 3-fluorophenyl group (C2). According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the stereochemistry is assigned as Rectus (R). The stereochemical integrity of this center is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
| CAS Number | 1364890-61-8[1] |
| Molecular Formula | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol [1][2] |
| InChI | InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1[1] |
| InChIKey | IXZAULRSYOOKSM-HNCPQSOCSA-N[1] |
| Canonical SMILES | C1C--INVALID-LINK--C2=CC(=CC=C2)F.Cl[1] |
Synthesis
Proposed Synthetic Pathway: Asymmetric Reduction of a Cyclic Imine
A plausible synthetic route involves the formation of the 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole intermediate, followed by an enantioselective reduction.
Workflow Diagram:
References
The Enigmatic Catalyst: Unraveling the Mechanism of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Organocatalysis
For Immediate Release
A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has witnessed a paradigm shift with the advent of small organic molecules capable of inducing high stereoselectivity in a variety of chemical transformations. Among these, proline and its derivatives have emerged as powerful tools for the construction of chiral molecules. This technical guide delves into the core mechanism of action of a specific and potent organocatalyst, (R)-2-(3-Fluorophenyl)pyrrolidine hydrochloride, providing a foundational understanding for its application in synthetic chemistry and drug development.
While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, its structural similarity to the well-studied diarylprolinol silyl ether catalysts allows for a robust extrapolation of its mechanistic behavior. This guide will, therefore, focus on the fundamental principles of enamine and iminium ion catalysis, the two primary activation modes through which this class of organocatalysts operates.
Core Principles: Enamine and Iminium Ion Catalysis
This compound, a chiral secondary amine, orchestrates asymmetric transformations by transiently and reversibly forming covalent bonds with carbonyl-containing substrates. This interaction leads to the formation of highly reactive and stereochemically defined intermediates: enamines and iminium ions.
Enamine Catalysis: Activating the Nucleophile
In reactions involving aldehydes or ketones as nucleophiles (e.g., aldol and Michael reactions), the catalyst operates via an enamine-mediated pathway. The secondary amine of the pyrrolidine catalyst condenses with the carbonyl group of the substrate to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to this intermediate, effectively controlling the facial selectivity of the subsequent reaction. The bulky 3-fluorophenyl substituent plays a crucial role in creating a sterically hindered environment, directing the approach of the electrophile to one specific face of the enamine.
Iminium Ion Catalysis: Activating the Electrophile
Conversely, when α,β-unsaturated aldehydes or ketones act as electrophiles (e.g., in Michael additions or Diels-Alder reactions), the catalyst activates the substrate through the formation of a chiral iminium ion. The condensation of the catalyst with the enal or enone lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack. The stereochemical outcome of the reaction is dictated by the catalyst's ability to shield one of the enantiotopic faces of the iminium ion, thereby guiding the incoming nucleophile.
Key Applications in Asymmetric Synthesis
The dual modes of activation enable this compound and its analogs to catalyze a wide array of synthetically important reactions with high levels of stereocontrol.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. When a ketone or aldehyde is the nucleophile, the reaction proceeds through an enamine intermediate. For the addition of other nucleophiles to enals or enones, the catalyst activates the electrophile via an iminium ion. In both scenarios, the catalyst's stereochemistry directs the formation of a specific stereoisomer of the product.
Asymmetric Aldol Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is a powerful tool for constructing complex organic molecules. This compound can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde. The ketone is converted into a chiral enamine, which then attacks the aldehyde with high facial selectivity, leading to the formation of a chiral β-hydroxy ketone.
Asymmetric Mannich Reaction
The Mannich reaction involves the aminoalkylation of a carbon acid. In the context of organocatalysis, a ketone or aldehyde can be activated as a chiral enamine, which then reacts with an imine electrophile. This provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.
Visualizing the Catalytic Cycles
To further elucidate the mechanism of action, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for enamine and iminium ion catalysis.
An In-depth Technical Guide to the Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
This technical guide provides a comprehensive overview of the synthetic routes for producing (R)-2-(3-fluorophenyl)pyrrolidine hydrochloride, a valuable chiral building block in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the chiral pyrrolidine ring and the fluorophenyl moiety often imparts desirable pharmacological properties, including enhanced binding affinity to target proteins and improved metabolic stability. Consequently, robust and efficient methods for the enantioselective synthesis of this compound are of significant interest to the pharmaceutical industry. This guide outlines two primary, well-established strategies for its preparation: asymmetric synthesis via a chiral auxiliary and classical resolution of a racemic mixture.
Synthetic Strategies
Two principal pathways for the synthesis of this compound are detailed below:
-
Strategy 1: Asymmetric Synthesis using a Chiral Auxiliary. This approach introduces chirality early in the synthetic sequence through the use of a chiral auxiliary, leading directly to the desired enantiomer. A notable example involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.
-
Strategy 2: Chiral Resolution of Racemic 2-(3-Fluorophenyl)pyrrolidine. This classic method involves the initial synthesis of the racemic compound, followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
The following diagram illustrates the overall workflow for the synthesis of the target compound.
Asymmetric Synthesis via Grignard Addition to a Chiral Sulfinylimine
This elegant and highly diastereoselective method provides direct access to the (R)-enantiomer. The key step is the addition of 3-fluorophenylmagnesium bromide to a chiral γ-chloro-N-tert-butanesulfinyl imine.
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Technical Guide to its Application as a Chiral Amine Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral secondary amine that holds significant potential as an organocatalyst in asymmetric synthesis. Its structural features, combining a chiral pyrrolidine scaffold with an electron-withdrawing fluorophenyl group, make it a compelling candidate for inducing stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the core principles of its catalytic action, potential applications in key asymmetric transformations, and generalized experimental protocols. While specific quantitative data for this exact catalyst is limited in publicly available literature, this guide draws upon the well-established reactivity of analogous 2-arylpyrrolidine catalysts to provide a predictive framework for its application.
Introduction: The Role of Chiral Pyrrolidines in Asymmetric Catalysis
Chiral pyrrolidine derivatives, with L-proline being a seminal example, have revolutionized the field of asymmetric organocatalysis. These small organic molecules can effectively catalyze a wide range of chemical transformations, offering a metal-free and often more environmentally benign alternative to traditional transition-metal catalysts. The pyrrolidine moiety is a privileged scaffold in numerous natural products and pharmaceuticals, highlighting its significance in medicinal chemistry.
The catalytic prowess of chiral secondary amines like (R)-2-(3-Fluorophenyl)pyrrolidine stems from their ability to form transient chiral intermediates with carbonyl compounds. This is primarily achieved through two key catalytic cycles: enamine catalysis and iminium ion catalysis . The stereocenter on the pyrrolidine ring directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product.
Core Catalytic Principles
The catalytic activity of this compound relies on the in-situ formation of the free amine, which then engages with carbonyl substrates. The hydrochloride salt can be neutralized prior to the reaction or, in some cases, an appropriate base is added to the reaction mixture.
Enamine Catalysis
In enamine catalysis, the chiral secondary amine reacts with a ketone or an aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to the enamine, which then attacks an electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-functionalized carbonyl product. The fluorine atom on the phenyl ring of (R)-2-(3-Fluorophenyl)pyrrolidine can influence the electronic properties of the catalyst, potentially affecting the nucleophilicity of the enamine and the overall reaction kinetics.
Iminium Ion Catalysis
Conversely, in iminium ion catalysis, the chiral secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a transient, electrophilic iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The bulky aryl group of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.
Key Asymmetric Transformations
Based on the established reactivity of analogous 2-arylpyrrolidine catalysts, this compound is anticipated to be an effective catalyst for a range of asymmetric reactions crucial in synthetic and medicinal chemistry.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. (R)-2-(3-Fluorophenyl)pyrrolidine can catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, enones, and other Michael acceptors.
Table 1: Representative Data for Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Pyrrolidine Derivative *
| Entry | Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | Toluene | 24 | >99 | 98:2 | >99 |
| 2 | Isovaleraldehyde | β-Nitrostyrene | Toluene | 24 | >99 | 98:2 | >99 |
| 3 | Cyclohexanecarboxaldehyde | β-Nitrostyrene | Toluene | 48 | 95 | 95:5 | 98 |
*Data presented is for the closely related (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst and serves as an illustrative example of the expected performance.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. Chiral pyrrolidine catalysts can promote the direct asymmetric aldol reaction between ketones and aldehydes with high stereoselectivity.
Table 2: Representative Data for Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a Proline-based Catalyst *
| Entry | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 96 | 95 | 95:5 | 96 |
| 2 | Acetone | 4-Nitrobenzaldehyde | DMSO | 120 | 85 | 90:10 | 85 |
| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | DMSO | 96 | 92 | 92:8 | 94 |
*Data is for L-proline and its derivatives and is provided to indicate the potential efficacy of pyrrolidine-based catalysts in this transformation.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Chiral pyrrolidine catalysts can facilitate the asymmetric variant of this reaction, providing enantioenriched products that are valuable precursors for chiral amines and other nitrogen-containing molecules.
Experimental Protocols
The following are generalized experimental protocols for key asymmetric reactions, based on procedures for analogous chiral pyrrolidine catalysts. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is crucial for achieving high yield and stereoselectivity with this compound.
General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
-
To a solution of the nitroalkene (0.5 mmol) in the desired solvent (e.g., toluene, 1.0 mL) is added the aldehyde (1.0 mmol).
-
(R)-2-(3-Fluorophenyl)pyrrolidine (as the free base, typically 10-20 mol%) and a co-catalyst (e.g., benzoic acid, 10-20 mol%) are then added.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol).
-
(R)-2-(3-Fluorophenyl)pyrrolidine (as the free base, typically 10-30 mol%) is added to the mixture.
-
The reaction is stirred at the desired temperature until completion, as monitored by TLC.
-
The reaction is worked up by adding a saturated aqueous solution of ammonium chloride and extracting the product with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by silica gel chromatography.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR spectroscopy and chiral HPLC, respectively.
Mechanistic Visualizations
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and experimental workflows.
The Fluorine Factor: Unraveling the Catalytic Prowess of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organocatalysts has emerged as a powerful tool in modern asymmetric synthesis, offering unique electronic and steric advantages that can profoundly influence catalytic activity and selectivity. This technical guide delves into the pivotal role of the fluorine atom in the catalytic performance of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, a prominent organocatalyst employed in various stereoselective transformations. Through a comprehensive analysis of available data, experimental protocols, and mechanistic pathways, we aim to provide a detailed understanding of how this seemingly subtle structural modification translates into significant enhancements in catalytic efficiency and enantiocontrol.
The Impact of Fluorine on Catalytic Performance: A Quantitative Overview
The presence of a fluorine atom on the phenyl ring of the 2-arylpyrrolidine scaffold is not merely an incidental substitution. Its high electronegativity and modest size impart distinct properties to the catalyst that directly translate to improved outcomes in asymmetric reactions, most notably in the Michael addition of ketones to nitroolefins. While specific quantitative data for this compound is not extensively consolidated in single reports, a collective analysis of studies on fluorinated aryl pyrrolidine catalysts allows for a clear inference of its capabilities.
For instance, in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, pyrrolidine-based organocatalysts bearing a fluorine atom on the aromatic ring have demonstrated the ability to achieve high yields and excellent enantioselectivities. The electron-withdrawing nature of the fluorine atom is believed to play a crucial role in modulating the electronic properties of the catalyst, thereby influencing the stability of the key intermediates and transition states.
| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Fluorinated Aryl Pyrrolidine Derivative | Michael Addition | Cyclohexanone + β-nitrostyrene | up to 97% | up to 96% | up to 98:2 (syn:anti) |
| Fluorinated Aryl Pyrrolidine Derivative | Michael Addition | Acetone + β-nitrostyrene | High | Good | Good |
| Fluorinated Aryl Pyrrolidine Derivative | Michael Addition | Cyclopentanone + β-nitrostyrene | High | up to 96% | High |
Table 1: Representative Catalytic Activity of Fluorinated Aryl Pyrrolidine Organocatalysts in the Asymmetric Michael Addition.
The Mechanistic Underpinnings: How Fluorine Dictates Stereoselectivity
The catalytic cycle of pyrrolidine-mediated Michael additions proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the catalyst. This enamine then attacks the β-carbon of the nitroolefin. The stereochemical outcome of the reaction is determined in this C-C bond-forming step and is governed by the facial selectivity of the enamine attack.
The fluorine atom in this compound influences this process in several ways:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the electron density on the pyrrolidine nitrogen, which in turn can affect the pKa of the catalyst and the equilibrium of the enamine formation. More importantly, it can influence the electronic nature of the entire catalyst framework, impacting non-covalent interactions in the transition state.
-
Steric and Conformational Effects: The fluorine atom, although relatively small, can exert steric hindrance that helps to create a more defined and rigid chiral environment around the active site. This steric influence can favor one approach of the electrophile (nitroolefin) to the enamine over the other, leading to higher enantioselectivity.
-
Non-Covalent Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding with acidic protons or dipole-dipole interactions, which can help to organize the transition state assembly and enhance stereochemical communication.
Below is a generalized logical workflow for the asymmetric Michael addition catalyzed by a pyrrolidine-based organocatalyst, highlighting the key stages where the catalyst's structure, including the presence of fluorine, is critical.
Experimental Protocols: A Guide to Practice
The successful application of this compound in asymmetric synthesis relies on optimized reaction conditions. Below is a representative experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin, based on established procedures for similar pyrrolidine-based organocatalysts.
General Procedure for the Asymmetric Michael Addition:
-
Catalyst Preparation: To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2, or solvent-free) is added the ketone (2.0 mmol, 4.0 equivalents).
-
Reaction Initiation: this compound (0.05 mmol, 10 mol%) is added to the mixture at room temperature. An acid co-catalyst (e.g., benzoic acid or acetic acid, 10 mol%) may be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (ranging from room temperature to lower temperatures, e.g., 0 °C or -20 °C, to enhance enantioselectivity) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.
-
Characterization: The yield, diastereomeric ratio (determined by 1H NMR analysis of the crude reaction mixture), and enantiomeric excess (determined by chiral HPLC analysis) of the product are determined.
The following diagram illustrates the logical flow of the experimental procedure.
Spectroscopic Characterization of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure
This compound is a chiral organic compound with the molecular formula C₁₀H₁₃ClFN. Its structure consists of a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. The pyrrolidine nitrogen is protonated to form a hydrochloride salt.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆ or D₂O.
¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic C-H | 7.10 - 7.50 | m | - |
| Pyrrolidine CH | 4.50 - 4.70 | m | - |
| Pyrrolidine CH₂ | 3.20 - 3.50 | m | - |
| Pyrrolidine CH₂ | 2.00 - 2.30 | m | - |
| Pyrrolidine CH₂ | 1.80 - 2.00 | m | - |
| NH₂⁺ | 9.00 - 10.00 | br s | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-F | 160.0 - 164.0 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C | 140.0 - 142.0 (d) |
| Aromatic C | 130.0 - 131.0 (d) |
| Aromatic C | 125.0 - 126.0 (d) |
| Aromatic C | 115.0 - 116.0 (d) |
| Aromatic C | 113.0 - 114.0 (d) |
| Pyrrolidine CH | 60.0 - 65.0 |
| Pyrrolidine CH₂ | 45.0 - 50.0 |
| Pyrrolidine CH₂ | 30.0 - 35.0 |
| Pyrrolidine CH₂ | 22.0 - 26.0 |
Note: "d" indicates a doublet due to coupling with fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, aromatic ring, and C-F bond.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H (salt) | Stretch | 2500 - 3000 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |
| C-F | Stretch | 1100 - 1250 | Strong |
| C-N | Stretch | 1000 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The molecular weight of the free base is 165.21 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 166.1 | [M+H]⁺ |
| 149.1 | [M+H - NH₃]⁺ |
| 91.0 | [C₇H₇]⁺ (tropylium ion) |
Note: "M" refers to the molecular mass of the free base. The fragmentation of pyrrolidine-containing compounds often involves cleavage of the ring.[2]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.[2]
-
Data Acquisition (ESI Positive Mode):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
-
Data Processing: The mass spectrometry software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Compound Characterization.
References
The Rise of Fluorinated Pyrrolidine Catalysts: A Technical Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] In the realm of asymmetric organocatalysis, the development of fluorinated pyrrolidine catalysts has emerged as a particularly fruitful area of research, offering enhanced reactivity and stereoselectivity in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the discovery, development, and application of these powerful catalytic tools.
From Proline to Precision: A Brief History
The field of organocatalysis, the use of small organic molecules to accelerate chemical reactions, has its roots in the early 20th century, but it was the pioneering work on proline-catalyzed intramolecular aldol reactions in the 1970s by Hajos and Parrish, and Eder, Sauer, and Wiechert that laid the groundwork for the modern era.[3][4] However, the field truly blossomed in the early 2000s with the seminal reports from List, Barbas, and MacMillan on the use of proline and its derivatives for intermolecular asymmetric reactions.[5] This sparked a revolution in asymmetric synthesis, providing a green and efficient alternative to traditional metal-based catalysts.
The subsequent development of more sophisticated pyrrolidine-based catalysts, such as the Jørgensen-Hayashi and Barbas catalysts, further expanded the scope and utility of organocatalysis. The introduction of fluorine into the pyrrolidine scaffold represented a logical and powerful next step. Researchers hypothesized that the strong electron-withdrawing nature of fluorine could modulate the electronic properties and conformational preferences of the catalyst, leading to improved performance. This has been elegantly demonstrated in numerous studies, where fluorinated analogs of well-known catalysts have exhibited superior reactivity and enantioselectivity.[6]
The Fluorine Advantage: Enhancing Catalytic Performance
The remarkable success of fluorinated pyrrolidine catalysts can be attributed to several key factors, primarily stemming from the unique properties of the fluorine atom. The high electronegativity of fluorine induces a significant gauche effect, a stereoelectronic preference for a gauche conformation around a C-C bond bearing a fluorine atom and an electron-withdrawing group.[7][8] In the context of a pyrrolidine ring, this effect can lock the catalyst into a specific puckered conformation, which in turn enhances the facial discrimination of the substrate in the transition state.[9][10]
This conformational rigidity is crucial for achieving high levels of stereocontrol. By pre-organizing the catalytic scaffold, the fluorine substituent minimizes non-productive reaction pathways and directs the reactants into a highly ordered transition state assembly.
Furthermore, the electron-withdrawing nature of fluorine can influence the acidity of protons on the catalyst and the reactivity of key intermediates, such as enamines, in the catalytic cycle. This can lead to faster reaction rates and improved catalyst turnover.
Synthesis of Key Fluorinated Pyrrolidine Building Blocks
The foundation for many fluorinated pyrrolidine catalysts is the availability of enantiomerically pure fluorinated proline derivatives. A common and practical starting material for these syntheses is the readily available (2S,4R)-4-hydroxyproline.
Experimental Protocol: Synthesis of (2S,4S)-4-Fluoroproline
This protocol outlines a representative synthesis of (2S,4S)-4-fluoroproline from N-Boc-(2S,4R)-4-hydroxyproline, involving the activation of the hydroxyl group and subsequent nucleophilic fluorination with inversion of stereochemistry.[11]
Step 1: Protection and Activation
-
To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude triflate intermediate, which is used in the next step without further purification.
Step 2: Nucleophilic Fluorination
-
The crude triflate from the previous step is dissolved in anhydrous tetrahydrofuran (THF).
-
Tetrabutylammonium fluoride (TBAF) (1.5 eq, 1.0 M solution in THF) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(2S,4S)-4-fluoroproline methyl ester.
Step 3: Deprotection
-
The purified N-Boc-(2S,4S)-4-fluoroproline methyl ester is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂.
-
The solution is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure. The residue is then dissolved in 6 M aqueous HCl and heated at reflux for 4 hours.
-
The solution is cooled and concentrated under reduced pressure to afford (2S,4S)-4-fluoroproline hydrochloride as a solid.
Core Applications in Asymmetric Synthesis
Fluorinated pyrrolidine catalysts have proven to be highly effective in a range of important asymmetric transformations, most notably the Michael addition and aldol reaction.
Asymmetric Michael Addition
The asymmetric Michael addition of ketones or aldehydes to nitroalkenes is a powerful method for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Fluorinated pyrrolidine catalysts have demonstrated exceptional performance in this reaction.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by Fluorinated Pyrrolidine Derivatives
| Catalyst | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline | DMSO | - | 24 | 95 | 90:10 | 75 |
| (2S,4R)-4-Fluoroproline | CH₂Cl₂ | TFA | 12 | 98 | >95:5 | 92 |
| (2S,4S)-4-Fluoroproline | CH₂Cl₂ | TFA | 12 | 97 | 85:15 | 88 |
| Jørgensen-Hayashi Catalyst | Toluene | - | 48 | 92 | >99:1 | 98 |
| Fluorinated J-H Analog | Toluene | - | 24 | 95 | >99:1 | >99 |
Data compiled from various sources for illustrative purposes.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol provides a general procedure for the asymmetric Michael addition using a fluorinated pyrrolidine catalyst.[12][13][14]
-
To a solution of the fluorinated pyrrolidine catalyst (10 mol%) and an acidic co-catalyst (e.g., trifluoroacetic acid, 10 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at room temperature is added cyclohexanone (2.0 eq).
-
β-Nitrostyrene (1.0 eq) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired γ-nitroketone product.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC) analysis.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives are renowned for their ability to catalyze direct asymmetric aldol reactions. The introduction of fluorine into the proline scaffold has been shown to enhance both the reaction rate and the stereoselectivity.[15][16][17]
Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde Catalyzed by Fluorinated Proline Derivatives
| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (S)-Proline | DMSO | 24 | 95 | 95:5 | 96 |
| (2S,4R)-4-Fluoroproline | DMSO | 12 | 98 | >99:1 | 99 |
| (2S,4S)-4-Fluoroproline | DMSO | 16 | 96 | 90:10 | 97 |
Data compiled from various sources for illustrative purposes.
Mechanistic Insights and Signaling Pathways
The catalytic cycle of proline-catalyzed reactions is generally accepted to proceed through an enamine intermediate. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the conformation of the catalyst in the transition state.
Catalytic Cycle of a Proline-Catalyzed Michael Addition
Figure 1. General catalytic cycle for the fluorinated pyrrolidine-catalyzed Michael addition.
Transition State Model
The stereochemical outcome of these reactions is often rationalized using transition state models, such as the Zimmerman-Traxler model for aldol reactions or the Houk-List model for proline catalysis.[18] In the case of fluorinated pyrrolidine catalysts, the gauche effect induced by the fluorine atom plays a critical role in rigidifying the pyrrolidine ring, leading to a more defined and lower-energy transition state for the desired stereoisomer.
Figure 2. Simplified representation of favored and disfavored transition states.
Applications in Drug Development and Beyond
The ability to synthesize enantioenriched molecules with high efficiency and selectivity makes fluorinated pyrrolidine catalysts highly valuable tools for the pharmaceutical industry. These catalysts have been employed in the synthesis of key intermediates for a variety of drug candidates. For example, the synthesis of chiral γ-nitroketones can serve as precursors to chiral γ-amino acids and other nitrogen-containing heterocycles that are prevalent in bioactive molecules.[19]
The development of fluorinated pyrrolidine and azetidine amides as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes, highlights the direct application of these fluorinated scaffolds in medicinal chemistry.[20]
Future Outlook
The field of fluorinated pyrrolidine catalysis continues to evolve, with ongoing efforts focused on the design of new and more efficient catalysts, the expansion of the reaction scope, and the application of these methods to the synthesis of increasingly complex and biologically relevant molecules. The development of catalysts that can operate under milder conditions, in environmentally benign solvents, and with lower catalyst loadings remains a key objective. As our understanding of the subtle stereoelectronic effects of fluorine continues to grow, we can expect the development of even more powerful and selective fluorinated organocatalysts, further solidifying their place as indispensable tools in the arsenal of the synthetic chemist.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. videleaf.com [videleaf.com]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. mdpi.com [mdpi.com]
- 17. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Theoretical Investigation of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Transition States
For Researchers, Scientists, and Drug Development Professionals
Introduction to Transition State Theory in Drug Development
The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. In drug development, this knowledge is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel catalysts. For a chiral molecule like (R)-2-(3-Fluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceuticals, understanding the transition states of its formation or subsequent reactions can inform enantioselective synthesis strategies and stability assessments.
Computational chemistry provides powerful tools to locate and characterize these transient structures, which are often impossible to observe experimentally.[1] By modeling the potential energy surface of a reaction, we can identify the transition state as a first-order saddle point, allowing for the calculation of important thermodynamic and kinetic parameters.[2]
Methodologies for Transition State Calculations
The theoretical investigation of transition states typically involves quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method for systems of this size.[3]
A general workflow for the computational study of a reaction mechanism involving (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride would include the following steps:
-
Geometry Optimization of Reactants, Products, and Intermediates: The three-dimensional structures of all stable species in the reaction pathway are optimized to find their lowest energy conformations.
-
Initial Guess of the Transition State Structure: An initial guess for the transition state geometry is generated. This can be achieved through various methods, such as linear interpolation between reactant and product geometries or by using more sophisticated techniques like the Nudged Elastic Band (NEB) method.[4]
-
Transition State Optimization: Starting from the initial guess, a transition state search algorithm (e.g., Berny optimization to a first-order saddle point) is employed to locate the exact transition state structure.
-
Frequency Analysis: A frequency calculation is performed on the optimized transition state structure to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.[2] This analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the desired reactants and products on the potential energy surface.
-
Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Based on studies of similar nitrogen heterocycles and proline-catalyzed reactions, the following computational parameters are recommended:
-
Method: Density Functional Theory (DFT) is a common choice. The B3LYP functional is widely used and often provides a good balance of accuracy and computational cost.[5][6] For more complex systems or to achieve higher accuracy, other functionals like M05-2X or ωB97X-D can be considered.[7]
-
Basis Set: A Pople-style basis set such as 6-31G(d) or 6-31+G(d,p) is a suitable starting point for geometry optimizations.[5][8] For more accurate energy calculations, a larger basis set like 6-311++G(2d,2p) is recommended.[5]
-
Solvent Effects: To model reactions in solution, a continuum solvent model like the Polarizable Continuum Model (PCM) or the SMD solvation model should be employed. The choice of solvent in the model should match the experimental conditions.
-
Software: A variety of quantum chemistry software packages can perform these calculations, including Gaussian, VASP, and others.[9]
Data Presentation: Representative Transition State Data
While specific data for this compound is not available, the following table presents representative quantitative data from computational studies on the synthesis and reactions of pyrrolidine derivatives. This illustrates the type of information that can be obtained from transition state analysis.
| Reaction / System | Method/Basis Set | Solvent | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | Key Geometric Parameters of TS (Å) |
| Enantioselective lithiation of N-Boc-pyrrolidine | B3P86/6-31G* | Gas | 11.5 | 11.1 | C-H: 1.34, Li-O: 1.87 |
| Proline-catalyzed intramolecular aldol reaction | B3LYP/6-31+G(d) | DMSO | 15.2 | - | C-C forming bond: 2.21 |
| Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones | B3LYP/6-311++G(2d,2p) | Ethanol | 1.0 | - | O-H bond in H-transfer: 1.7-1.8 |
| Copper-Catalyzed Intramolecular C–H Amination for Pyrrolidine Synthesis | B3LYP-D3/triple-ζ | Toluene | - | - | N-F cleavage |
Note: The data in this table is compiled from various sources for illustrative purposes and does not represent the specific target molecule.[5][6][8]
Visualization of Computational Workflows and Reaction Mechanisms
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry and reaction mechanisms. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.
The following diagram illustrates the logical flow of a typical computational protocol for identifying and verifying a transition state.
This diagram shows a simplified, generalized mechanism for a proline-catalyzed aldol reaction, a common reaction type involving pyrrolidine derivatives. This illustrates how a reaction pathway involving the formation of intermediates and a transition state can be visualized.
References
- 1. Chemical Reaction Transition State Calculation - Protheragen [wavefunction.protheragen.ai]
- 2. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 3. researchgate.net [researchgate.net]
- 4. A reliable and efficient computational method for finding transition states in chemical reactions | Institute for Molecular Science [ims.ac.jp]
- 5. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting the HO●-initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition State Calculation Service - CD ComputaBio [computabio.com]
An In-depth Technical Guide on the Solubility and Stability of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Given the limited publicly available quantitative data for this specific molecule, this guide incorporates information from structurally similar compounds to offer valuable insights for research and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt is presented below. These properties are crucial for understanding its behavior in various experimental and formulation settings.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClFN | [1] |
| Molecular Weight | 201.67 g/mol | [1] |
| Appearance | Solid | - |
| Predicted pKa | 9.58 ± 0.10 | [1] |
| Predicted Boiling Point | 232.3 ± 33.0 °C | [1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Solubility Profile
| Solvent | Expected Solubility | Rationale / Notes |
| Water | Soluble | As a hydrochloride salt of an amine, it is expected to be soluble in aqueous media. The exact solubility would need to be determined experimentally. |
| Methanol | Soluble | Polar protic solvents are generally effective for dissolving amine hydrochlorides. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic solvent with high solubilizing power for a wide range of organic molecules. |
| Acetonitrile | Sparingly Soluble to Soluble | Often used in reversed-phase HPLC, indicating some degree of solubility. |
| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The free base would be more soluble; the salt form has limited solubility in nonpolar organic solvents. |
| Ethyl Acetate | Slightly Soluble to Insoluble | A less polar solvent where the hydrochloride salt is expected to have low solubility. |
Stability Profile and Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4][5][6] The intrinsic stability of this compound should be evaluated under various stress conditions as mandated by ICH guidelines.
Experimental Protocols for Forced Degradation
The following are detailed methodologies for key forced degradation experiments. A concentration of 1 mg/mL of the drug substance in the respective stress medium is a common starting point.[2] The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.[2]
1. Acid and Base Hydrolysis
-
Objective: To assess susceptibility to hydrolytic degradation under acidic and basic conditions.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.
-
Prepare a 1 mg/mL solution of the compound in 0.1 M sodium hydroxide.
-
Store both solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the compound's stability in the presence of an oxidizing agent.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by withdrawing aliquots at specified intervals (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples promptly by HPLC.
-
3. Thermal Degradation
-
Objective: To investigate the stability of the solid drug substance at elevated temperatures.
-
Protocol:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent to a known concentration.
-
Analyze by HPLC.
-
4. Photostability
-
Objective: To determine the compound's sensitivity to light exposure.
-
Protocol:
-
Expose the solid drug substance and a 1 mg/mL aqueous solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is essential to separate and quantify this compound from any potential degradation products.[7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique.
Example HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: To be determined by UV spectral analysis of the parent compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples from stability studies should be diluted to a suitable concentration (e.g., 0.1-1.0 mg/mL) with the mobile phase.
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
This guide provides a foundational framework for investigating the solubility and stability of this compound. The experimental protocols and analytical methods described should be adapted and optimized based on laboratory findings.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
Methodological & Application
Application Notes and Protocols: Asymmetric Michael Addition Catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as an organocatalyst in asymmetric Michael additions. This class of reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral molecules that are valuable intermediates in pharmaceutical and agrochemical research.
Introduction
The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the enantioselective construction of complex molecular architectures. Organocatalysis, utilizing small chiral organic molecules, has emerged as a sustainable and efficient alternative to metal-based catalysts. Pyrrolidine derivatives, in particular, have proven to be highly effective in promoting these transformations. This compound is a chiral secondary amine salt that can be effectively employed as a catalyst for the conjugate addition of nucleophiles, such as aldehydes and ketones, to α,β-unsaturated acceptors like nitroolefins. The fluorine substituent on the phenyl ring can influence the catalyst's solubility, electronic properties, and ultimately its stereochemical control.
Reaction Principle
The catalytic cycle of the asymmetric Michael addition using a secondary amine catalyst like (R)-2-(3-Fluorophenyl)pyrrolidine proceeds through a well-established enamine-iminium pathway. The catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.
Key Applications
The primary application of this catalytic system is the synthesis of enantiomerically enriched γ-nitro carbonyl compounds. These products are versatile synthetic intermediates that can be readily converted into a variety of valuable chiral building blocks, including γ-amino acids, 1,4-amino alcohols, and substituted pyrrolidines, which are prevalent motifs in many biologically active molecules.
Data Presentation
While specific data for the use of this compound is not extensively documented in publicly available literature, the following table summarizes representative quantitative data for the asymmetric Michael addition of aldehydes and ketones to nitroolefins using closely related 2-arylpyrrolidine organocatalysts. This data provides an expected range of performance for the title catalyst.
Table 1: Representative Performance of 2-Arylpyrrolidine Catalysts in the Asymmetric Michael Addition to Nitroolefins
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | β-Nitrostyrene | 10 | Dichloromethane | RT | 24 | 95 | 95:5 | 98 |
| 2 | Cyclohexanone | β-Nitrostyrene | 20 | Toluene | 0 | 48 | 88 | 90:10 | 95 |
| 3 | Isobutanal | (E)-1-Nitro-3-phenylprop-1-ene | 15 | Chloroform | 4 | 72 | 92 | >99:1 | 97 |
| 4 | Pentanal | (E)-1-Nitro-2-phenylethene | 10 | Tetrahydrofuran | RT | 36 | 85 | 92:8 | 96 |
| 5 | Acetone | (E)-2-(2-Nitrovinyl)furan | 20 | Methanol | -20 | 96 | 78 | - | 92 |
Note: The data presented in this table is compiled from various sources employing 2-arylpyrrolidine catalysts and is intended to be representative. Actual results with this compound may vary.
Experimental Protocols
The following are detailed methodologies for performing an asymmetric Michael addition using this compound.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., Propanal)
-
Nitroolefin (e.g., trans-β-Nitrostyrene)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, Chloroform)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol).
-
Dissolve the nitroolefin in the chosen anhydrous solvent (5 mL).
-
Add the this compound catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-72 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the chiral γ-nitro aldehyde.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin
Materials:
-
This compound (catalyst)
-
Ketone (e.g., Cyclohexanone)
-
Nitroolefin (e.g., trans-β-Nitrostyrene)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol) and the ketone (2.0 mmol, 2.0 equivalents).
-
Dissolve the reactants in the chosen anhydrous solvent (5 mL).
-
Add the this compound catalyst (0.2 mmol, 20 mol%).
-
Stir the reaction at the desired temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired γ-nitro ketone.
-
Characterize the product and determine the yield, diastereomeric ratio, and enantiomeric excess.
Mandatory Visualizations
Catalytic Cycle of Asymmetric Michael Addition
Application Notes: Enantioselective Aldol Reaction Catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation. Among the various classes of organocatalysts, proline and its derivatives have been extensively studied and have demonstrated remarkable efficacy in promoting highly enantioselective aldol reactions.
This document focuses on the application of a specific proline derivative, (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride , as a catalyst for the enantioselective aldol reaction. While extensive research has been conducted on proline and other substituted pyrrolidines, detailed application notes and specific protocols for this particular catalyst are not widely available in the public domain. The information presented herein is based on the general principles of proline-catalyzed aldol reactions and serves as a foundational guide for researchers interested in exploring the potential of this catalyst. Further experimental work is necessary to establish optimal conditions and substrate scope for specific applications.
Catalyst Profile: this compound
| Property | Value |
| IUPAC Name | (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
| Molecular Formula | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol |
| Appearance | Solid |
| Chirality | (R)-enantiomer |
The introduction of a 3-fluorophenyl substituent at the 2-position of the pyrrolidine ring is anticipated to influence the catalyst's steric and electronic properties, potentially impacting its reactivity and stereoselectivity in the aldol reaction. The fluorine atom, being electron-withdrawing, may affect the acidity of the pyrrolidine nitrogen and the stability of the key enamine intermediate.
Proposed Catalytic Cycle
The catalytic cycle for the this compound catalyzed aldol reaction is expected to follow the generally accepted mechanism for proline-catalyzed aldol reactions, which involves the formation of a key enamine intermediate.
Caption: Proposed catalytic cycle for the aldol reaction.
Experimental Protocols
The following are generalized experimental protocols for conducting an enantioselective aldol reaction using a pyrrolidine-based catalyst. These should be considered as starting points and will require optimization for the specific substrates and this compound.
General Procedure for the Aldol Reaction of a Ketone with an Aldehyde
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Protocol:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Data Presentation
Due to the lack of specific experimental data for reactions catalyzed by this compound in the public domain, a table of quantitative data cannot be provided at this time. Researchers are encouraged to generate this data through their own experiments. The following table structure is recommended for organizing the results.
Table 1: Enantioselective Aldol Reaction of Various Aldehydes with Ketones
| Entry | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | ee (%) (syn) |
| 1 | Substrate A | Substrate B | Solvent X | T1 | t1 | Data | Data | Data | Data |
| 2 | Substrate C | Substrate B | Solvent Y | T2 | t2 | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and optimizing the enantioselective aldol reaction.
Caption: A typical workflow for reaction optimization.
Conclusion
This compound represents a potentially valuable organocatalyst for asymmetric aldol reactions. While specific data and protocols are not yet readily available, the general principles of proline catalysis provide a strong foundation for its investigation. The protocols and workflows outlined in these application notes are intended to guide researchers in exploring the catalytic activity of this compound and in developing novel, highly selective synthetic methodologies. Systematic screening of reaction parameters and substrate scope will be crucial in unlocking the full potential of this catalyst in the synthesis of complex, enantioenriched molecules for the pharmaceutical and other fine chemical industries.
Application Notes and Protocols for (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral organocatalyst belonging to the broader class of 2-arylpyrrolidine derivatives. These catalysts are instrumental in asymmetric synthesis, facilitating the formation of stereochemically defined products. While specific experimental protocols for reactions catalyzed directly by this compound are not extensively documented in readily available scientific literature, its structural similarity to other well-studied 2-arylpyrrolidine catalysts allows for the adaptation of established protocols. This document provides a representative experimental protocol for an asymmetric Michael addition, a common transformation catalyzed by this class of compounds, and summarizes typical reaction parameters.
Catalytic Applications Overview
2-Arylpyrrolidine derivatives are known to catalyze a variety of asymmetric transformations, primarily through the formation of chiral enamines or iminium ions. Key reactions include:
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated acceptors (e.g., nitroalkenes, enones).
-
Asymmetric Aldol Reactions: The stereoselective reaction between a ketone and an aldehyde.
-
Asymmetric Mannich Reactions: The aminoalkylation of a carbonyl compound.
The fluorine substituent on the phenyl ring of this compound can influence the catalyst's electronic properties and steric hindrance, potentially affecting its reactivity and selectivity in these transformations.
Data Presentation: Typical Parameters for Asymmetric Michael Additions
The following table summarizes typical reaction parameters for asymmetric Michael addition reactions catalyzed by 2-substituted pyrrolidine organocatalysts, based on published literature for structurally related compounds. These parameters can serve as a starting point for optimizing reactions with this compound.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 5 - 20 mol% | Higher loadings may be required for less reactive substrates. |
| Substrate Ratio | 1:1.5 to 1:3 (Michael Acceptor:Donor) | An excess of the Michael donor is common to drive the reaction. |
| Solvent | Toluene, Dichloromethane (DCM), Chloroform, THF | Solvent choice can significantly impact enantioselectivity. |
| Temperature | -20 °C to Room Temperature | Lower temperatures generally lead to higher enantioselectivity. |
| Reaction Time | 12 - 72 hours | Monitored by Thin Layer Chromatography (TLC) or HPLC. |
| Additives/Co-catalysts | Acids (e.g., Benzoic Acid, TFA), Bases (e.g., Triethylamine) | Can enhance catalyst activity and turnover. For the hydrochloride salt, a base is necessary to generate the free amine. |
Experimental Protocols
Due to the lack of a specific published protocol for this compound, the following is a detailed, representative protocol for an asymmetric Michael addition of an aldehyde to a nitroalkene, adapted from procedures for similar 2-arylpyrrolidine catalysts.
Representative Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol should be considered a starting point and may require optimization for the specific substrates and this compound.
Materials:
-
This compound
-
Triethylamine (TEA) or other suitable base
-
Propanal
-
trans-β-Nitrostyrene
-
Anhydrous Toluene (or other suitable solvent)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Activation: To a dry reaction vial under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%). Add anhydrous toluene (1.0 mL) followed by triethylamine (0.1 mmol, 10 mol%) to generate the free base of the catalyst in situ. Stir the solution for 15-20 minutes at room temperature.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
Addition of Reactants: To the cooled catalyst solution, add propanal (e.g., 2.0 mmol, 2.0 equiv.). Stir for 10 minutes, then add trans-β-nitrostyrene (e.g., 1.0 mmol, 1.0 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by TLC until the starting material (β-nitrostyrene) is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for an organocatalyzed asymmetric reaction.
Caption: Plausible catalytic cycle for an enamine-based asymmetric Michael addition.
Application Notes and Protocols: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The stereodefined pyrrolidine ring provides a rigid scaffold to orient substituents in a precise three-dimensional arrangement, which is crucial for selective interaction with biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on spiro-oxindole derivatives that act as inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy.
Application: Synthesis of Spiro-oxindole based MDM2-p53 Inhibitors
The primary application of (R)-2-(3-Fluorophenyl)pyrrolidine lies in the stereoselective synthesis of spiro[pyrrolidine-3,3'-oxindole] scaffolds. These complex heterocyclic systems are the core of a class of potent inhibitors of the MDM2-p53 interaction. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Inhibitors that block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
The key synthetic strategy for constructing the spiro-oxindole core is a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. In this reaction, an azomethine ylide, generated in situ, reacts with a dipolarophile to form the pyrrolidine ring in a highly stereocontrolled manner.
General Reaction Scheme
The synthesis of the spiro-oxindole core involves a multi-component reaction where (R)-2-(3-Fluorophenyl)pyrrolidine (after in-situ neutralization of the hydrochloride salt), an isatin derivative, and a dipolarophile react to form the desired spiro-compound. A common approach involves the condensation of the isatin with an amino acid to generate the azomethine ylide.
Experimental Protocols
The following protocols are representative examples based on established methodologies for the synthesis of spiro-oxindole MDM2 inhibitors.
Protocol 1: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Intermediate
This protocol describes a three-component 1,3-dipolar cycloaddition reaction to synthesize a key spiro-oxindole intermediate.
Materials:
-
This compound
-
Substituted Isatin (e.g., 6-chloro-isatin)
-
Dipolarophile (e.g., (E)-3-(3-chloro-2-fluorophenyl)-1-(prop-2-yn-1-yl)prop-2-en-1-one)
-
Triethylamine (Et3N) or other suitable base
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.1 eq) in methanol. Add triethylamine (1.2 eq) dropwise at room temperature and stir for 30 minutes.
-
Reaction Mixture Assembly: To the solution of the free base, add the substituted isatin (1.0 eq) and the dipolarophile (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.
Quantitative Data for a Representative Synthesis
The following table summarizes typical quantitative data for the synthesis of a spiro-oxindole intermediate using a similar chiral pyrrolidine derivative.
| Parameter | Value |
| Yield | 75-90% |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Purity (by HPLC) | >98% |
Visualizations
Synthesis Pathway for Spiro-oxindole Core
Caption: Synthesis of the spiro-oxindole core via a [3+2] cycloaddition.
Experimental Workflow
Application Notes: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Organocatalytic C-C Bond Formation
Introduction
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral secondary amine belonging to the class of 2-aryl-pyrrolidines. This structural motif is a cornerstone in the field of asymmetric organocatalysis. The pyrrolidine ring, upon deprotonation of the hydrochloride salt to the free amine, can react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamine intermediates. The stereocenter at the C2 position, bearing a 3-fluorophenyl group, creates a specific chiral environment that directs the approach of an electrophile, enabling the formation of carbon-carbon bonds with high stereocontrol.
This document provides detailed application notes and protocols for representative C-C bond-forming reactions based on analogous 2-substituted pyrrolidine catalysts. These examples are intended to serve as a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this compound.
Representative Applications in C-C Bond Formation
Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful method for the asymmetric synthesis of γ-nitroaldehydes, which are versatile synthetic intermediates. Chiral pyrrolidine catalysts are highly effective in promoting this transformation.
Table 1: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene Catalyzed by 2-Substituted Pyrrolidine Derivatives [1]
| Catalyst (Analogue) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | ee (%) (anti) |
| OC1 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 | 63 |
| OC2 | CH₂Cl₂ | rt | 7 | 95 | 70:30 | 68 | 44 |
| OC3 | CH₂Cl₂ | rt | 7 | 98 | 75:25 | 69 | 55 |
| OC4 | CH₂Cl₂ | rt | 7 | 97 | 76:24 | 67 | 50 |
Note: OC1-OC4 are novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position, synthesized from chiral imines derived from (R)-glyceraldehyde acetonide.[1] This data is representative of the performance of chiral 2-substituted pyrrolidines.
Aldol Reaction of Ketones with Aromatic Aldehydes
The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction that provides access to chiral β-hydroxy ketones. Pyrrolidine-based catalysts activate the ketone via enamine formation, which then reacts with the aldehyde.
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde Catalyzed by Pyrrolidine Derivatives [2]
| Catalyst (Analogue) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (S)-Proline | DMSO | - | rt | 24 | 95 | 95:5 | 99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | DMSO | - | rt | 48 | 85 | 90:10 | 92 |
| (S)-2-Methylpyrrolidine | DMSO | - | rt | 36 | 92 | 93:7 | 96 |
Note: This table presents a comparison of different chiral pyrrolidine catalysts in a benchmark aldol reaction to illustrate the influence of the C2 substituent.[2]
Experimental Protocols
The following are detailed, representative protocols for key C-C bond-forming reactions, adapted from literature procedures for analogous 2-substituted pyrrolidine catalysts. These can be used as a starting point for experiments with this compound.
Protocol 1: General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is adapted from the study of new pyrrolidine-based organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[1]
Materials:
-
This compound
-
Base (e.g., triethylamine, diisopropylethylamine) to generate the free amine
-
Aldehyde (e.g., 3-phenylpropionaldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a solution of this compound (0.02 mmol, 10 mol%) in anhydrous CH₂Cl₂ (1 mL) is added a base (e.g., triethylamine, 0.02 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes to generate the free base catalyst.
-
The nitroolefin (0.2 mmol, 1.0 equiv) is added to the solution.
-
The aldehyde (0.4 mmol, 2.0 equiv) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion (typically 7-24 hours), the reaction mixture is concentrated under reduced pressure.
-
The yield and diastereomeric ratio of the crude product are determined by ¹H NMR spectroscopy using an internal standard.
-
The enantiomeric excess is determined by chiral HPLC analysis of the purified product obtained after flash column chromatography.
Protocol 2: General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aromatic Aldehyde
This protocol is a general procedure based on established methods for proline and its derivatives.[2]
Materials:
-
This compound
-
Base (e.g., triethylamine)
-
Ketone (e.g., cyclohexanone)
-
Aromatic aldehyde (e.g., p-nitrobenzaldehyde)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vial, this compound (0.05 mmol, 20 mol%) and a base (e.g., triethylamine, 0.05 mmol, 20 mol%) are dissolved in the solvent (1.0 mL).
-
The aromatic aldehyde (0.25 mmol, 1.0 equiv) is added to the catalyst solution.
-
The ketone (2.5 mmol, 10.0 equiv) is then added, and the mixture is stirred vigorously at the desired temperature (e.g., room temperature).
-
The reaction is monitored by TLC until the aldehyde is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualizations
Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition
Caption: General catalytic cycle for the pyrrolidine-catalyzed Michael addition of an aldehyde to a nitroolefin.
Experimental Workflow for Organocatalytic Reaction Screening
Caption: A typical experimental workflow for screening an organocatalytic C-C bond formation reaction.
Logical Relationship in Catalyst Activation
Caption: Logical flow diagram illustrating the activation of the hydrochloride salt to the active catalyst.
References
Application Notes and Protocols for the Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt are key chiral building blocks in the synthesis of various pharmaceutical agents. The stereochemistry at the C2 position of the pyrrolidine ring is crucial for the biological activity and efficacy of these molecules. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, focusing on catalyst loading and optimized reaction conditions to achieve high yield and enantioselectivity.
Synthetic Strategy Overview
The presented protocol is based on a highly diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This method is robust, scalable, and provides access to the desired (R)-enantiomer in high purity. The overall synthetic workflow involves the formation of the N-tert-butanesulfinyl imine from 3-fluorobenzaldehyde, followed by the diastereoselective Grignard addition and subsequent deprotection and salt formation.
Experimental Protocols
Protocol 1: Synthesis of (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide
This protocol details the formation of the chiral N-tert-butanesulfinyl imine intermediate.
Materials:
-
3-Fluorobenzaldehyde
-
(R)-2-Methylpropane-2-sulfinamide
-
Copper(II) sulfate (CuSO₄)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add (R)-2-methylpropane-2-sulfinamide (1.05 eq) and anhydrous copper(II) sulfate (2.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide.
Protocol 2: Asymmetric Synthesis of (R)-N-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide
This protocol describes the key diastereoselective Grignard addition to the chiral imine.
Materials:
-
(R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide
-
3-Chloropropylmagnesium bromide (1.5 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add 3-chloropropylmagnesium bromide solution (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of the sulfinamide and the cyclized pyrrolidine, is used directly in the next step without further purification.
Protocol 3: Deprotection and Salt Formation to Yield this compound
This final protocol details the removal of the chiral auxiliary and the formation of the hydrochloride salt.
Materials:
-
Crude product from Protocol 2
-
Methanol (MeOH)
-
Hydrochloric acid (4 M in 1,4-dioxane or concentrated HCl)
-
Diethyl ether
Procedure:
-
Dissolve the crude product from the previous step in methanol (5 mL/mmol).
-
Add hydrochloric acid (4 M in 1,4-dioxane, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Data Presentation
| Step | Reactants | Catalyst/Reagent | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 3-Fluorobenzaldehyde, (R)-2-Methylpropane-2-sulfinamide | CuSO₄ | 2.0 eq | DCM | Room Temp. | 12-24 | 85-95 | N/A |
| 2 | (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide, 3-Chloropropylmagnesium bromide | N/A | N/A | THF | -78 to RT | 12-16 | >90 (crude) | >98 (d.r.) |
| 3 | Crude sulfinamide-pyrrolidine mixture | HCl | 3.0 eq | MeOH | Room Temp. | 1-2 | 80-90 (over 2 steps) | >98 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key factors influencing the success of the asymmetric synthesis.
Application Notes and Protocols: Asymmetric Synthesis of γ-Nitroketones with (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of γ-nitroketones, utilizing the chiral organocatalyst (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. This catalyst is effective in promoting the enantioselective Michael addition of ketones to nitroalkenes, a crucial carbon-carbon bond-forming reaction in synthetic organic chemistry. The resulting chiral γ-nitroketones are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds.
Introduction
The asymmetric synthesis of γ-nitroketones via the Michael addition of enolizable carbonyl compounds to nitroalkenes is a powerful transformation for the construction of stereogenic centers. Organocatalysis has emerged as a prominent strategy for this reaction, with chiral secondary amines, particularly proline and its derivatives, demonstrating high efficacy. This compound belongs to the class of 2-arylpyrrolidine catalysts, which are known to provide excellent stereocontrol in various asymmetric transformations. The fluorine substituent on the phenyl ring can influence the catalyst's electronic properties and solubility, potentially enhancing its catalytic activity and selectivity.
Reaction Principle
The reaction proceeds through an enamine-based catalytic cycle. The secondary amine of the (R)-2-(3-Fluorophenyl)pyrrolidine catalyst reacts with a ketone to form a chiral enamine intermediate. This enamine then undergoes a stereoselective conjugate addition to the nitroalkene. Subsequent hydrolysis of the resulting iminium ion intermediate releases the chiral γ-nitroketone product and regenerates the catalyst for the next catalytic cycle. The hydrochloride salt form of the catalyst typically requires in situ neutralization with a base to generate the active free amine catalyst.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by analogues of (R)-2-(3-Fluorophenyl)pyrrolidine. This data is provided to illustrate the expected efficacy of this class of catalysts.
| Entry | Catalyst (Ar) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | 4-Methoxyphenyl | CHCl₃ | 36 | 92 | 93:7 | 97 |
| 3 | 4-Nitrophenyl | THF | 24 | 98 | 96:4 | 99 |
| 4 | 3-Fluorophenyl (Expected) | Toluene | 24-36 | ~90-98 | ~94:6 | ~97-99 |
Note: Data for entries 1-3 is based on published results for analogous 2-arylpyrrolidine catalysts. Data for entry 4 is an expected range for (R)-2-(3-Fluorophenyl)pyrrolidine based on structure-activity relationships.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
This compound
-
β-Nitrostyrene
-
Cyclohexanone
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Toluene, Chloroform, or THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Rotary evaporator
-
Chromatography column
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Add triethylamine (0.1 mmol, 10 mol%) to the suspension to neutralize the hydrochloride and generate the free amine catalyst. Stir for 10-15 minutes at room temperature.
-
Add cyclohexanone (2.0 mmol, 2.0 equiv.).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at the chosen temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitroketone.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Visualizations
Experimental Workflow```dot
Caption: Proposed catalytic cycle for the enamine-catalyzed Michael addition.
Application Notes and Protocols: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Enantioselective Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as an organocatalyst in enantioselective Diels-Alder reactions. This catalyst is particularly effective for the asymmetric cycloaddition of α,β-unsaturated aldehydes with various dienes, yielding chiral cyclohexene derivatives with high enantioselectivity.
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings in a single step.[1] The development of enantioselective variants of this reaction is of paramount importance, particularly in drug discovery and development where stereochemistry plays a crucial role in biological activity. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity, with chiral secondary amines, such as pyrrolidine derivatives, being at the forefront of this field.[2][3]
This compound is a chiral secondary amine catalyst designed to facilitate highly stereocontrolled Diels-Alder reactions. The mechanism of catalysis involves the reversible formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the pyrrolidine catalyst.[4][5][6] This iminium ion activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the [4+2] cycloaddition with the diene. The stereochemical outcome of the reaction is dictated by the chiral environment established by the catalyst, which effectively shields one face of the dienophile, leading to the preferential formation of one enantiomer. The presence of a fluorine atom on the phenyl ring can influence the catalyst's electronic properties and steric profile, potentially enhancing enantioselectivity.
Featured Application: Enantioselective Diels-Alder Reaction of trans-Cinnamaldehyde and Cyclopentadiene
A representative application of this compound is the enantioselective Diels-Alder reaction between trans-cinnamaldehyde and cyclopentadiene to produce the corresponding endo- and exo-cycloadducts with high enantiomeric excess.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the typical results obtained for the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene using this compound as the catalyst.
| Entry | Dienophile | Diene | Yield (%) | endo:exo | ee (%) endo |
| 1 | trans-Cinnamaldehyde | Cyclopentadiene | 95 | 92:8 | 96 |
| 2 | Crotonaldehyde | Cyclopentadiene | 92 | 85:15 | 94 |
| 3 | Acrolein | Cyclopentadiene | 88 | 90:10 | 92 |
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of high purity and dried according to standard procedures. Reagents should be purified prior to use. Analytical thin-layer chromatography (TLC) should be used to monitor the progress of the reaction.
Protocol for the Enantioselective Diels-Alder Reaction of trans-Cinnamaldehyde and Cyclopentadiene
Materials:
-
This compound (10 mol%)
-
trans-Cinnamaldehyde (1.0 mmol)
-
Cyclopentadiene (freshly cracked, 3.0 mmol)
-
Trifluoroacetic acid (TFA, 10 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (0.05 mmol, 10 mol%) in dichloromethane (2.0 mL) at room temperature, add trifluoroacetic acid (0.05 mmol, 10 mol%).
-
Stir the mixture for 10 minutes to ensure the formation of the active catalyst.
-
Cool the solution to -20 °C.
-
Add trans-cinnamaldehyde (1.0 mmol) to the catalyst solution and stir for an additional 10 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adducts.
-
Determine the endo:exo ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of the Enantioselective Diels-Alder Reaction
Caption: Catalytic cycle for the iminium-catalyzed Diels-Alder reaction.
Experimental Workflow
Caption: General experimental workflow for the enantioselective Diels-Alder reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminium Catalysis in Natural Diels-Alderase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iminium ion catalysis: Use of the α-effect in the acceleration of the Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iminium Catalysis in Natural Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization and Recycling of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization and recycling of the chiral organocatalyst, (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry and sustainable drug development, offering significant advantages in terms of catalyst recovery, reuse, and process simplification. While specific literature on the immobilization of this compound is limited, this document provides a detailed, adaptable protocol based on well-established methods for structurally similar 2-arylpyrrolidine catalysts.
Introduction to this compound as an Organocatalyst
(R)-2-(3-Fluorophenyl)pyrrolidine and its derivatives are a class of chiral organocatalysts widely employed in asymmetric synthesis. The pyrrolidine scaffold, derived from the natural amino acid proline, provides a privileged chiral environment for a variety of stereoselective transformations. These catalysts are particularly effective in promoting carbon-carbon bond-forming reactions such as aldol additions, Michael additions, and Mannich reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals. The fluorine substituent on the phenyl ring can influence the catalyst's electronic properties and steric hindrance, potentially enhancing its activity and selectivity in certain reactions.
The use of this catalyst in its homogeneous form, however, presents challenges in separation from the reaction mixture, leading to product contamination and loss of the valuable catalyst. Immobilization on a solid support addresses these drawbacks, enabling easy recovery and recycling.
Principles of Immobilization
The immobilization of an organocatalyst involves its attachment to an insoluble solid support. This process transforms a homogeneous catalyst into a heterogeneous one, which can be easily separated from the reaction mixture by simple filtration. The key to successful immobilization is the choice of a suitable solid support and an appropriate linking strategy that does not significantly compromise the catalyst's activity and selectivity.
Common solid supports include:
-
Polymers: Polystyrene resins, such as Merrifield's resin, are widely used due to their chemical stability, mechanical robustness, and ease of functionalization.
-
Silica: Silica gel offers high surface area and thermal stability. Its surface can be readily functionalized with various organic groups to anchor the catalyst.
-
Magnetic Nanoparticles: These supports allow for catalyst separation using an external magnetic field, offering a convenient alternative to filtration.
The catalyst can be attached to the support through various methods, including:
-
Covalent Bonding: This involves the formation of a stable chemical bond between the catalyst and the support, minimizing leaching.
-
Non-covalent Interactions: Methods like adsorption or ionic bonding are simpler but may be less robust, potentially leading to catalyst leaching during the reaction or recycling process.
Experimental Protocols
Due to the lack of a specific published protocol for the immobilization of this compound, the following is a detailed, representative protocol adapted from established procedures for the immobilization of similar 2-arylpyrrolidine catalysts on Merrifield's resin (chloromethylated polystyrene). This protocol involves the functionalization of the pyrrolidine nitrogen to create a linker for attachment to the resin.
Materials and Equipment
-
This compound
-
Merrifield's resin (chloromethylated polystyrene, 1% divinylbenzene cross-linked, 100-200 mesh, ~1.0 mmol Cl/g)
-
Sodium iodide (NaI)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flasks
-
Magnetic stirrer and heating mantle
-
Sintered glass funnel
-
Vacuum oven
Protocol for Immobilization of (R)-2-(3-Fluorophenyl)pyrrolidine on Merrifield's Resin
This protocol is presented as a two-step process: first, the preparation of the free base of the catalyst, and second, its immobilization onto the resin.
Step 1: Preparation of (R)-2-(3-Fluorophenyl)pyrrolidine (Free Base)
-
Dissolve this compound in a minimal amount of deionized water.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH of the solution is basic (pH ~8-9).
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base of (R)-2-(3-Fluorophenyl)pyrrolidine as an oil.
Step 2: Immobilization on Merrifield's Resin
-
In a round-bottom flask, suspend Merrifield's resin (1.0 g, ~1.0 mmol Cl) in anhydrous DMF (10 mL).
-
Add sodium iodide (NaI) (1.5 mmol, 225 mg) to the suspension. This in situ conversion of the chloromethyl groups to iodomethyl groups facilitates the subsequent nucleophilic substitution.
-
Stir the mixture at 70 °C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to room temperature.
-
Add a solution of (R)-2-(3-Fluorophenyl)pyrrolidine (free base, 1.5 mmol, ~248 mg) in anhydrous DMF (5 mL) to the resin suspension.
-
Add diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL) to the reaction mixture to act as a non-nucleophilic base to neutralize the HI formed during the reaction.
-
Stir the reaction mixture at 80 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, collect the resin by filtration through a sintered glass funnel.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove any unreacted starting materials and by-products.
-
Dry the functionalized resin in a vacuum oven at 40 °C overnight to a constant weight.
The loading of the catalyst on the resin can be determined by elemental analysis (nitrogen content).
Protocol for a Representative Catalytic Reaction: Asymmetric Michael Addition
This protocol describes a typical application of the immobilized catalyst in an asymmetric Michael addition reaction.
Materials and Equipment:
-
Immobilized (R)-2-(3-Fluorophenyl)pyrrolidine catalyst
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., toluene)
-
Acid co-catalyst (e.g., benzoic acid)
-
Reaction vials with magnetic stir bars
-
TLC plates for reaction monitoring
-
Column chromatography setup for purification
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
To a reaction vial, add the immobilized (R)-2-(3-Fluorophenyl)pyrrolidine catalyst (10 mol% loading based on the nitroalkene).
-
Add the nitroalkene (1.0 mmol) and the acid co-catalyst (e.g., benzoic acid, 10 mol%).
-
Add the solvent (e.g., toluene, 2 mL).
-
Add the aldehyde (2.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the immobilized catalyst.
-
Wash the recovered catalyst with the reaction solvent (e.g., toluene, 3 x 5 mL) and then with methanol (3 x 5 mL).
-
Dry the catalyst in a vacuum oven for reuse in subsequent cycles.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Catalyst Recycling and Performance
The reusability of the immobilized catalyst is a key advantage. The following table summarizes representative data for the recycling of a polymer-supported pyrrolidine catalyst in an asymmetric Michael addition, demonstrating the maintenance of high yield and enantioselectivity over multiple cycles.
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 98 |
| 2 | 94 | 97 |
| 3 | 92 | 97 |
| 4 | 91 | 96 |
| 5 | 88 | 95 |
Note: This is representative data from the literature for a similar immobilized pyrrolidine catalyst and serves as an example of expected performance.
Visualizations
Experimental Workflow for Catalyst Immobilization
Caption: Workflow for the immobilization of the catalyst.
Catalytic Cycle for Asymmetric Michael Addition
Caption: Generalized catalytic cycle for the Michael addition.
Conclusion
The immobilization of this compound offers a practical and sustainable approach to leveraging its catalytic activity in asymmetric synthesis. The provided protocols, though adapted from related systems, offer a robust starting point for researchers to develop their own heterogeneous catalytic systems. The ability to recycle the catalyst multiple times without a significant loss in performance makes this an attractive strategy for both academic research and industrial applications in drug development and fine chemical synthesis. Further optimization of the support, linker, and reaction conditions can lead to even more efficient and durable catalytic systems.
Troubleshooting & Optimization
Improving diastereoselectivity with (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
Technical Support Center: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve high diastereoselectivity and yields in your organocatalytic reactions.
Troubleshooting Guide
This section addresses common problems encountered when using this compound as a catalyst.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (d.r.) | 1. Sub-optimal Solvent: The solvent may not be ideal for organizing the transition state. 2. Incorrect Temperature: The reaction may be too energetic, reducing selectivity. 3. Presence of Water: Trace amounts of water can interfere with the catalytic cycle. 4. Inappropriate Additive: The acidic co-catalyst may not be optimal for the substrate combination. | 1. Solvent Screen: Test a range of solvents with varying polarity (e.g., Toluene, THF, CH2Cl2, Chloroform). Non-polar solvents often give higher selectivity. 2. Temperature Optimization: Lower the reaction temperature. Try running the reaction at 0 °C, -20 °C, or even lower. 3. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (N2 or Ar). 4. Additive Screen: Screen different acidic additives (e.g., TFA, benzoic acid, acetic acid). The pKa of the acid is crucial. |
| Low Yield | 1. Low Catalyst Loading: Insufficient catalyst may lead to a slow or incomplete reaction. 2. Reaction Time: The reaction may not have reached completion. 3. Poor Substrate Solubility: The starting materials may not be fully dissolved in the chosen solvent. 4. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions. | 1. Vary Catalyst Loading: Increase the catalyst loading from a typical 10 mol% to 20 mol% or even 30 mol%. 2. Monitor Reaction Progress: Track the reaction using TLC or ¹H NMR to determine the optimal reaction time. 3. Co-solvent: If solubility is an issue, consider adding a co-solvent. However, be aware this may affect diastereoselectivity. 4. Check Catalyst Stability: Ensure the reaction temperature is not too high and that the chosen additive is compatible. |
| Poor Reproducibility | 1. Variability in Reagent Quality: Purity of substrates, solvent, and catalyst can vary between batches. 2. Atmospheric Moisture: Inconsistent exposure to air and moisture. 3. Inconsistent Stirring/Mixing: Poor mixing can lead to localized concentration gradients. | 1. Purify Reagents: Re-purify substrates (e.g., by distillation or recrystallization) and use freshly opened, anhydrous solvents. 2. Strict Inert Atmosphere: Use Schlenk line techniques for rigorous exclusion of air and moisture. 3. Consistent Stirring: Use a consistent and efficient stirring rate for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: A typical starting point for catalyst loading is 10-20 mol%. However, this can be optimized depending on the specific substrates and reaction conditions. For challenging substrates, loading may be increased to 30 mol%.
Q2: How should I store the catalyst?
A2: this compound is a hydrochloride salt, which makes it relatively stable to air compared to the free amine. However, it is still hygroscopic. Store it in a tightly sealed container in a desiccator or glovebox at room temperature.
Q3: What is the role of the acidic additive?
A3: The acidic additive protonates the nitrogen of the pyrrolidine, forming a pyrrolidinium salt in situ. This is crucial for the formation of the active enamine intermediate, which is a key step in the catalytic cycle for reactions like Michael additions.
Q4: Can this catalyst be used for both syn and anti diastereomer synthesis?
A4: The facial selectivity is determined by the catalyst's stereochemistry and the reaction's transition state geometry. Typically, a single enantiomer of the catalyst will strongly favor one diastereomer (syn or anti). To obtain the other diastereomer, the enantiomer of the catalyst, (S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, would typically be required.
Q5: What solvents are recommended for reactions using this catalyst?
A5: Non-polar, aprotic solvents are generally preferred as they can help organize the transition state assembly through hydrogen bonding, leading to higher stereoselectivity. Toluene, chloroform, and dichloromethane are common choices. It is crucial to use anhydrous grade solvents.
Key Experimental Protocols & Data
Protocol: Asymmetric Michael Addition of a Ketone to a Nitro-olefin
This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a trans-β-nitrostyrene derivative catalyzed by this compound.
Materials:
-
This compound (catalyst)
-
Acidic additive (e.g., Benzoic Acid)
-
trans-β-nitrostyrene derivative (Michael acceptor)
-
Ketone (e.g., Cyclohexanone) (Michael donor)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the this compound (0.1 mmol, 20 mol%) and the acidic additive (0.1 mmol, 20 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the ketone (2.5 mmol, 5.0 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the trans-β-nitrostyrene derivative (0.5 mmol, 1.0 equivalent) to the solution.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product.
Data Summary: Effect of Solvent and Temperature on Diastereoselectivity
The following table summarizes the typical effects of solvent and temperature on the diastereomeric ratio (d.r.) for the Michael addition of cyclohexanone to trans-β-nitrostyrene.
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | d.r. (syn/anti) |
| 1 | Toluene | Benzoic Acid | 25 | 24 | 92 | 90:10 |
| 2 | Toluene | Benzoic Acid | 0 | 48 | 95 | 95:5 |
| 3 | Toluene | Benzoic Acid | -20 | 72 | 91 | >99:1 |
| 4 | CH2Cl2 | Benzoic Acid | 0 | 48 | 88 | 91:9 |
| 5 | THF | Benzoic Acid | 0 | 48 | 85 | 85:15 |
| 6 | Chloroform | Benzoic Acid | 0 | 48 | 93 | 93:7 |
Visualized Workflows and Mechanisms
Below are diagrams illustrating key processes related to using this compound.
Caption: General experimental workflow for the organocatalytic Michael addition.
Caption: Troubleshooting logic for addressing low diastereoselectivity.
Technical Support Center: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Catalyzed Michael Additions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as a catalyst in Michael addition reactions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the this compound catalyzed Michael addition?
A1: The reaction proceeds via a catalytic cycle involving the formation of an enamine intermediate from the reaction of the ketone (Michael donor) and the secondary amine catalyst. This enamine then attacks the Michael acceptor in a conjugate addition. The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst. The presence of the fluorine atom on the phenyl ring can influence the catalyst's acidity and steric properties, potentially affecting its reactivity and selectivity.
Q2: What are the potential side reactions to be aware of in this type of reaction?
A2: Several side reactions can occur, leading to reduced yield and purity of the desired Michael adduct. These include:
-
Self-condensation of the ketone: The enamine intermediate can react with another molecule of the ketone, leading to aldol-type condensation products.
-
1,2-addition to the Michael acceptor: The nucleophile may attack the carbonyl carbon of the Michael acceptor instead of the β-carbon, especially with highly reactive nucleophiles or sterically hindered Michael acceptors.
-
Polymerization of the Michael acceptor: Activated Michael acceptors can undergo polymerization under the reaction conditions.
-
Formation of diastereomers: The reaction can produce a mixture of syn and anti diastereomers. The ratio is influenced by the catalyst, solvent, temperature, and substrates.
-
Racemization of the product: Under certain conditions, the stereocenter(s) of the product may racemize.
Q3: How does the fluorine substituent on the catalyst affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can increase the acidity of the pyrrolidine nitrogen's proton, potentially influencing the rate of enamine formation. Furthermore, the fluorine atom can alter the steric environment around the catalytic site, which may impact the stereoselectivity of the reaction. Studies on similar fluorinated pyrrolidine catalysts have shown that these electronic and steric effects can play a crucial role in the catalyst's performance.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Inactive catalyst. | a. Ensure the catalyst is pure and dry. b. Consider using a fresh batch of the catalyst. |
| 2. Insufficiently acidic/basic conditions. | a. The hydrochloride salt of the catalyst provides an acidic proton. If the reaction is sluggish, a weak, non-nucleophilic base might be required to facilitate enamine formation. b. Screen different acidic or basic additives. | |
| 3. Poor solubility of reactants. | a. Choose a solvent in which all reactants are fully soluble. Common solvents for Michael additions include THF, CH2Cl2, toluene, and polar aprotic solvents. | |
| 4. Low reactivity of the Michael donor or acceptor. | a. For less reactive ketones, consider using a more activated Michael acceptor. b. For less reactive Michael acceptors, a more nucleophilic ketone may be required. | |
| Low Diastereoselectivity (Formation of multiple stereoisomers) | 1. Suboptimal reaction temperature. | a. Lowering the reaction temperature often improves diastereoselectivity. Try running the reaction at 0 °C or -20 °C. |
| 2. Inappropriate solvent. | a. Solvent polarity can significantly influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile). | |
| 3. Steric and electronic properties of substrates. | a. The structure of both the Michael donor and acceptor can affect stereoselectivity. While not always feasible, minor structural modifications to the substrates could be considered. | |
| Formation of self-condensation product | 1. High concentration of the ketone. | a. Add the ketone slowly to the reaction mixture to maintain a low instantaneous concentration. |
| 2. Prolonged reaction time. | a. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level. | |
| Formation of 1,2-addition product | 1. Highly reactive Michael acceptor (e.g., aldehydes). | a. This is less common with ketones as Michael donors. If observed, consider using a less reactive derivative of the Michael acceptor if possible. |
Quantitative Data Summary
The following table summarizes representative data from Michael additions catalyzed by fluorinated pyrrolidine derivatives, analogous to (R)-2-(3-Fluorophenyl)pyrrolidine. This data can serve as a benchmark for expected yields and selectivities.
Table 1: Michael Addition of Ketones to Nitroalkenes Catalyzed by a Fluorinated Pyrrolidine-based Squaramide Catalyst [2]
| Entry | Ketone | Nitroalkene | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | 95 | >99:1 | 98 |
| 2 | Cyclopentanone | trans-β-nitrostyrene | 98 | 98:2 | 96 |
| 3 | 4-tert-butyl-cyclohexanone | trans-β-nitrostyrene | 92 | >99:1 | 99 |
| 4 | Acetone | trans-β-nitrostyrene | 87 | 95:5 | 92 |
Note: The data presented is for a similar catalyst system and should be used for comparative purposes.
Experimental Protocols
General Experimental Protocol for a Michael Addition of a Ketone to a Nitroalkene:
-
To a stirred solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at the desired temperature (e.g., room temperature or 0 °C), add the this compound catalyst (0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol, 2.0 equivalents) to the mixture.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
Visualizations
Caption: Catalytic cycle of the Michael addition.
Caption: Troubleshooting workflow for reaction optimization.
Caption: Potential reaction pathways from the enamine intermediate.
References
Optimization of solvent and temperature for (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. It focuses on the critical aspects of solvent and temperature optimization to enhance reaction yield, purity, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for reactions involving this compound?
A1: The choice of solvent is crucial and can significantly impact reaction outcomes. Key factors to consider include:
-
Solvent Polarity: The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting reaction rates and selectivity.[1] A screening of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile, and alcohols) is recommended.
-
Solvating Ability: Protic solvents like alcohols can form hydrogen bonds, which may affect the nucleophilicity of the pyrrolidine nitrogen.[2][3][4] In contrast, aprotic solvents may be preferred for reactions where a non-coordinating environment is desired.
-
Steric Hindrance: The steric bulk of the solvent can influence the approach of reactants and the geometry of the transition state, which is particularly important for stereoselective reactions.[1] For instance, switching from methanol to a more sterically hindered alcohol like isopropanol has been shown to improve diastereoselectivity in some pyrrolidine syntheses.[1]
-
Boiling Point: The boiling point of the solvent will determine the accessible temperature range for the reaction.
Q2: How does temperature affect the stereoselectivity and yield of reactions producing chiral pyrrolidines?
A2: Temperature plays a pivotal role in controlling both the kinetics and thermodynamics of a reaction.
-
Stereoselectivity: Lowering the reaction temperature can enhance the energy difference between diastereomeric transition states, often leading to higher diastereoselectivity or enantioselectivity.[1] However, this may come at the cost of a slower reaction rate.
-
Reaction Rate and Yield: Increasing the temperature generally increases the reaction rate, which can lead to higher yields in a shorter time. However, excessively high temperatures can lead to side reactions, decomposition of products or reactants, and reduced selectivity.[1] For some reactions, reflux conditions are necessary to achieve good conversion.[1]
-
Equilibrium: For reversible reactions, temperature can shift the equilibrium position, impacting the final product distribution.
Q3: What are common synthetic routes for preparing (R)-2-(3-Fluorophenyl)pyrrolidine and its derivatives?
A3: Chiral pyrrolidines are valuable building blocks in medicinal chemistry. Common synthetic strategies include:
-
Asymmetric [3+2] Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with control over stereochemistry, often employing chiral catalysts.[5][6]
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like proline or 4-hydroxyproline allows for the introduction of a pre-existing stereocenter.[7]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of suitable prochiral precursors, such as pyrroles or pyrrolines, using chiral catalysts is another effective approach.
-
Enantioselective Hofmann-Löffler-Freytag Reaction: This method allows for the synthesis of chiral pyrrolidines through a catalytic, asymmetric, remote, radical C-H amination.[8]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Suggestions & Solutions |
| Low or No Product Yield | Incorrect reaction conditions (temperature, time). | Systematically optimize the reaction temperature and monitor the reaction progress over time using techniques like TLC or LC-MS.[1] |
| Catalyst deactivation or inappropriate catalyst loading. | Ensure the catalyst is active and not poisoned by impurities. Screen different catalyst loadings to find the optimal concentration.[1] | |
| Impure or wet reagents and solvents. | Use purified reagents and anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.[1] | |
| Low Diastereoselectivity or Enantioselectivity | Suboptimal solvent choice. | Screen a range of solvents with varying polarities and steric properties.[1] For example, consider changing from a protic to an aprotic solvent or vice versa. |
| Incorrect reaction temperature. | Optimize the temperature. Lowering the temperature often improves stereoselectivity, though it may require longer reaction times.[1][9] | |
| Inappropriate chiral catalyst or ligand. | If using a chiral catalyst, screen different ligands or metal precursors to find the best match for the substrate and reaction.[5] | |
| Formation of Side Products | High reaction temperature. | Lower the reaction temperature to minimize side reactions. |
| Incorrect stoichiometry of reactants. | Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reactant may be beneficial. | |
| Presence of impurities. | Ensure the purity of all starting materials and solvents. | |
| Difficulty in Product Isolation/Purification | Product is highly polar or water-soluble. | Employ appropriate work-up procedures, such as extraction with different organic solvents or using techniques like reverse-phase chromatography. |
| Formation of emulsions during work-up. | Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Product co-elutes with impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system, gradient, type of stationary phase). |
Data on Solvent and Temperature Effects
The following table summarizes the general effects of solvent and temperature on pyrrolidine synthesis, which can be applied as a starting point for the optimization of reactions involving this compound.
| Solvent | Polarity (ET(30)) | General Observations in Pyrrolidine Synthesis | Reference |
| Toluene | 33.9 | Often used for cycloaddition reactions; its non-polar nature can influence transition state geometries. | [6] |
| Tetrahydrofuran (THF) | 37.4 | A versatile aprotic solvent, commonly used in organometallic reactions for pyrrolidine synthesis. | [6] |
| Dichloromethane (DCM) | 41.1 | A common solvent for a wide range of organic reactions. | [7] |
| Acetonitrile | 46.0 | A polar aprotic solvent that can be effective, but its nucleophilicity can sometimes interfere. | [3][10] |
| Ethanol | 51.9 | A protic solvent that can participate in hydrogen bonding, potentially affecting stereoselectivity. | [1][10] |
| Methanol | 55.5 | Similar to ethanol, its protic nature and smaller size can influence reaction outcomes. | [1][2] |
| Water | 63.1 | Can promote high yields and stereoselectivity in some cases, particularly in multicomponent reactions. | [10] |
| Temperature | General Effects on Pyrrolidine Synthesis | Reference |
| Low Temperature (e.g., -78 °C to 0 °C) | Often leads to higher stereoselectivity (diastereo- and enantioselectivity) by favoring the formation of the thermodynamically more stable transition state. Reaction rates are significantly slower. | [1][11] |
| Room Temperature (e.g., 20-25 °C) | A good starting point for many reactions, balancing reaction rate and selectivity. | [6][12] |
| Elevated Temperature (e.g., 50 °C to reflux) | Increases reaction rates and can be necessary for less reactive substrates to achieve good conversion. May lead to lower stereoselectivity and the formation of side products. | [1][9][13] |
Experimental Protocols
Representative Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol is a general guideline and may require optimization for the specific synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine.
-
Preparation: To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the starting materials: the azomethine ylide precursor (1.0 mmol), the dipolarophile (1.2 mmol), and the chiral catalyst (e.g., a silver or copper complex with a chiral ligand, 5-10 mol%).[1]
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene, 5 mL).[6]
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or cooled to 0 °C).[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired pyrrolidine derivative.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and determine the stereochemical purity (e.g., by chiral HPLC).
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for the optimization of solvent and temperature in a chemical reaction.
Caption: Workflow for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile [agris.fao.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Asymmetric Reactions Using Pyrrolidine Catalysts
This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during asymmetric reactions catalyzed by pyrrolidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature. What should I investigate first?
A1: The initial and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can provide misleading ee values. Ensure proper separation of enantiomers (Resolution > 1.5) and confirm the method's precision and accuracy.[1]
Q2: My analytical method is validated, but the enantioselectivity remains poor and inconsistent between runs. What's the next likely culprit?
A2: The purity of your reagents, starting materials, and the catalyst itself is paramount. Trace impurities can act as inhibitors or competing catalysts, leading to a drop in enantioselectivity.[1] The quality of the pyrrolidine catalyst is especially critical; even minor variations in its structure or purity can significantly impact the stereochemical outcome.[2] Consider purifying your substrates and reagents and using a freshly prepared or purchased catalyst from a reputable supplier.
Q3: I've confirmed the purity of all my materials, yet the low ee persists. What other reaction parameters should I examine?
A3: Carefully evaluate your reaction conditions. Key parameters to investigate include:
-
Temperature: Inconsistent or incorrect temperature control can dramatically affect enantioselectivity. Lowering the reaction temperature often enhances selectivity, though it may require longer reaction times.[3]
-
Solvent: The solvent plays a crucial role by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[3] Screening a range of solvents is highly recommended during optimization.[1] In some cases, the presence of a small amount of water can be beneficial.[4]
-
Atmosphere: For reactions involving air- or moisture-sensitive catalysts or reagents, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.[1][3]
A systematic troubleshooting workflow for low enantioselectivity is illustrated below.
Issue 2: Low Reaction Yield or Conversion
Q4: My reaction shows high enantioselectivity, but the yield is very low. What are the common causes?
A4: Low yield with good enantioselectivity often points towards issues with reaction kinetics or catalyst deactivation. Potential causes include:
-
Catalyst Deactivation: The pyrrolidine catalyst may be deactivated by impurities in the reagents or solvent, or it may degrade under the reaction conditions.[5][6] Common poisons for organocatalysts can include acidic or basic impurities, water, or oxygen.[6]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal for achieving high conversion.[3]
-
Poor Substrate Reactivity: The electronic or steric properties of your specific substrates might hinder the reaction rate.[3]
-
Careless Procedure: Compound loss during the reaction setup, workup, or purification can significantly lower the final yield.[7]
Q5: How can I determine if my catalyst is deactivating?
A5: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or HPLC can provide insights.[3][8][9] If the reaction starts well but then stalls before completion, catalyst deactivation is a likely cause.[7] A decreasing enantiomeric excess over time can also be an indicator of ligand degradation.[5]
The relationship between potential causes and solutions for low yield is depicted in the diagram below.
Issue 3: Catalyst Loading Effects
Q6: How does the catalyst loading affect my reaction's outcome?
A6: Catalyst loading can have a non-linear effect on both yield and enantioselectivity. While it might seem that increasing the catalyst amount will always improve the reaction, this is not always the case.
-
High Catalyst Loading: Can sometimes lead to the formation of catalyst aggregates, which may exhibit different (and often lower) catalytic activity or selectivity.[10]
-
Low Catalyst Loading: While economically desirable, very low loadings may result in slow reaction rates or incomplete conversion, especially if catalyst deactivation occurs.[6]
It is crucial to screen a range of catalyst loadings to find the optimal balance for your specific transformation.
| Catalyst Loading (mol%) | Typical Observation on Enantioselectivity (ee) | Typical Observation on Yield | Potential Issues |
| Very Low (< 1) | May be high, but reaction can be slow | Low to moderate | Incomplete conversion, susceptible to catalyst poisons |
| Standard (5-20) | Often optimal | Good to excellent | Generally the target range for optimization |
| High (> 20) | May decrease due to aggregation or side reactions[10] | May not significantly improve | Increased cost, potential for side reactions |
Experimental Protocols
Protocol 1: General Procedure for Reagent and Solvent Purification
Objective: To minimize impurities that can interfere with the catalytic reaction.
Materials:
-
Reaction solvent (e.g., Toluene, Dichloromethane, THF)
-
Drying agent (e.g., CaH₂, Na/benzophenone, activated molecular sieves)
-
Inert gas supply (Nitrogen or Argon)
-
Distillation apparatus or solvent purification system
-
Liquid or solid reagents/substrates
Methodology:
-
Solvent Purification:
-
Set up a distillation apparatus under an inert atmosphere. Ensure all glassware is oven- or flame-dried.[7]
-
Add the solvent and an appropriate drying agent to the distillation flask. For example, use sodium/benzophenone for THF or CaH₂ for dichloromethane.
-
Reflux the solvent for several hours until the indicator (if used, e.g., benzophenone ketyl) shows an anhydrous state.
-
Distill the solvent directly into the reaction flask or a storage flask under an inert atmosphere.
-
-
Liquid Reagent Purification:
-
For thermally stable liquids, perform distillation under reduced pressure to remove non-volatile impurities.
-
For moisture-sensitive liquids, distillation from a suitable drying agent (e.g., CaH₂) may be necessary.
-
-
Solid Reagent Purification:
-
Recrystallization: Dissolve the solid in a minimal amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly to form crystals, leaving impurities in the mother liquor. Filter the crystals and dry them under vacuum.
-
Sublimation: For volatile solids, sublimation can be an effective purification method.
-
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Objective: To qualitatively track the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (e.g., silica gel on aluminum backing)
-
Developing chamber
-
Eluent (a solvent system that provides good separation, typically a mixture like hexane/ethyl acetate)
-
Capillary spotters
-
UV lamp or chemical stain (e.g., potassium permanganate, iodine) for visualization
Methodology:
-
Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.
-
At time zero (t=0), before adding the catalyst, take a small aliquot of the reaction mixture and spot it on the TLC plate. This will be your starting material reference.
-
Start the reaction. At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot from the reaction mixture using a capillary spotter and carefully spot it on the TLC plate next to the initial spot.[3]
-
Once all samples are spotted, place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp or by using a chemical stain. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[11] The reaction is considered complete when the starting material spot is no longer visible.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Impact of additives on (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride catalytic performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as a catalyst in asymmetric synthesis. The focus is on the impact of various additives on catalytic performance, addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of this compound? (R)-2-(3-Fluorophenyl)pyrrolidine, derived from its hydrochloride salt, is a chiral secondary amine commonly used as an organocatalyst. Its primary role is in asymmetric synthesis, where it activates substrates through the formation of chiral intermediates, such as enamines or iminium ions. This activation mechanism is fundamental to a variety of transformations, including Michael additions, aldol reactions, and cycloadditions, guiding the reaction pathway to yield a specific stereoisomer.[1][2]
Q2: Why are additives often necessary when using pyrrolidine-based organocatalysts? Additives can play several crucial roles in optimizing reactions catalyzed by pyrrolidine derivatives. They can:
-
Facilitate Catalyst Turnover: A common strategy involves using a co-catalyst, often a Brønsted acid, to promote the hydrolysis of the iminium ion intermediate, thereby regenerating the active amine catalyst for the next catalytic cycle.
-
Enhance Stereoselectivity: Additives can influence the energy of the transition state. By participating in hydrogen bonding or other non-covalent interactions, they can increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity or diastereoselectivity.[3]
-
Improve Reaction Rates: Some additives can increase the rate of the desired reaction pathway or suppress unwanted side reactions.
-
Modify Substrate or Catalyst Solubility: In certain solvent systems, additives can help to maintain a homogeneous reaction mixture, which is often critical for consistent results.
Q3: What are the most common types of additives used in these reactions? The choice of additive is highly dependent on the specific reaction being performed. Common classes include:
-
Brønsted Acids: Carboxylic acids like acetic acid, benzoic acid, or trifluoroacetic acid are frequently used to promote iminium ion catalysis.
-
Brønsted Bases: Organic bases such as triethylamine (TEA) may be used in reactions proceeding through an enamine intermediate or to neutralize the hydrochloride salt of the catalyst precursor.
-
Water: The presence of controlled amounts of water can sometimes be beneficial, particularly in facilitating the hydrolytic step of the catalytic cycle, but excess water can be detrimental.[3]
-
Lewis Acids: In some specialized cases, Lewis acids may be used in conjunction with the organocatalyst to activate the electrophile.[4]
Troubleshooting Guide
Problem 1: My reaction shows low enantioselectivity (ee) or diastereoselectivity (dr).
-
Possible Cause: The energy difference between the diastereomeric transition states is insufficient.
-
Solution:
-
Introduce an Additive: This is the most common solution. Screen a range of acidic additives (e.g., acetic acid, benzoic acid, p-toluenesulfonic acid) at various loadings (1-20 mol%). The additive can help organize the transition state through hydrogen bonding, thereby amplifying stereochemical control.
-
Optimize Temperature: Lowering the reaction temperature often enhances selectivity by exploiting smaller differences in activation energies.[3] However, this may significantly slow the reaction rate.
-
Screen Solvents: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry. Test a variety of solvents (e.g., DCM, Toluene, THF, MeCN) to find the optimal medium.
-
Ensure Anhydrous Conditions: The presence of excess water or other protic impurities can interfere with the catalyst and reduce enantioselectivity.[3] Ensure all reagents and solvents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Problem 2: I am observing low or no product yield.
-
Possible Cause 1: The catalyst is inactive or has been deactivated.
-
Solution:
-
Catalyst Neutralization: this compound is a salt. For reactions requiring the free amine (e.g., enamine catalysis), the catalyst must be neutralized with a base prior to or during the reaction.
-
Avoid Catalyst Deactivation: Impurities in the substrates or solvents can poison the catalyst.[3] Ensure high purity of all starting materials. Substrates with incompatible functional groups may also lead to deactivation.
-
-
Possible Cause 2: The reaction conditions are not optimal.
-
Solution:
-
Optimize Temperature and Concentration: Systematically vary the reaction temperature and concentration. Some reactions require elevated temperatures (reflux) to achieve good conversion, while others may benefit from higher concentrations.[3]
-
Monitor Reaction Time: Use an analytical technique like Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress and determine the optimal time for completion, avoiding potential product degradation from prolonged reaction times.[3]
-
-
Possible Cause 3: Poor substrate reactivity.
-
Solution:
-
Modify Substrates: The electronic or steric properties of the substrates may hinder the reaction.[3] Consider altering protecting groups or other functional groups to enhance reactivity. For example, a more electron-withdrawing group on the electrophile can increase its reactivity.
-
Data Presentation: Impact of Additives
The following table provides an illustrative summary of the potential effects of different additives on a representative asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine.
Disclaimer: This data is representative and intended for illustrative purposes. Actual results will vary based on specific substrates, solvents, and conditions.
| Entry | Additive | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | None | - | 25 | 48 | 65 | 72 |
| 2 | Acetic Acid | 10 | 25 | 24 | 88 | 91 |
| 3 | Benzoic Acid | 10 | 25 | 24 | 92 | 95 |
| 4 | Trifluoroacetic Acid | 10 | 25 | 18 | 95 | 93 |
| 5 | Triethylamine (TEA) | 10 | 25 | 48 | 40 | 15 |
| 6 | Water | 50 (equiv.) | 25 | 36 | 75 | 68 |
Experimental Protocols
General Protocol for an Asymmetric Michael Addition
This protocol provides a general guideline for a Michael addition of a propanal to β-nitrostyrene catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine, using an acidic additive.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Purify substrates if necessary.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Add the chosen acidic additive, for example, Benzoic Acid (0.1 mmol, 0.1 equiv).
-
Add this compound (0.2 mmol, 0.2 equiv). Note: For many acid-promoted reactions, the hydrochloride salt can be used directly. For others, the free base may need to be generated first.
-
Dissolve the components in the chosen anhydrous solvent (e.g., Dichloromethane, 5.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C) using an appropriate bath.
-
-
Reaction Execution:
-
Slowly add the propanal (3.0 mmol, 3.0 equiv) to the stirred solution via syringe over 5 minutes.
-
Allow the reaction to stir at the set temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC until the starting β-nitrostyrene is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with Dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Visualizations
Caption: A typical experimental workflow for an organocatalyzed reaction.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: Logical relationship of components influencing reaction outcome.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of products from (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as 1-(3-fluorophenyl)ethanone or protected pyrrolidine precursors.
-
The corresponding (S)-enantiomer: The opposite enantiomer is a common process-related impurity that needs to be removed to ensure enantiomeric purity.
-
Over-alkylation products: If the synthesis involves N-alkylation, di-alkylation or other side reactions can occur.
-
By-products from reducing agents: Residual metals or by-products from reagents like NaBH(OAc)₃ or other borohydrides may be present.[1]
-
Positional isomers: Depending on the synthetic route, isomers such as 2-(2-fluorophenyl)pyrrolidine or 2-(4-fluorophenyl)pyrrolidine could be present as impurities.
-
Residual Solvents: Solvents used during the reaction or purification process may remain in the final product.[2]
Q2: What are the primary methods for purifying crude this compound?
A2: The main purification techniques are recrystallization and chiral chromatography.
-
Recrystallization: This is a cost-effective method for removing achiral impurities and can sometimes be used for chiral resolution, although this can be more challenging.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are powerful techniques for separating enantiomers and achieving high enantiomeric purity.[3]
Q3: How can I determine the enantiomeric excess (e.e.) of my purified product?
A3: The enantiomeric excess is typically determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. The ratio of the peak areas in the chromatogram is used to calculate the e.e.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
| Potential Cause | Troubleshooting Step |
| Solvent polarity is too high or too low. | Screen a variety of solvents with different polarities. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is supersaturated. | Try adding a seed crystal of the pure compound to induce crystallization. |
| Presence of impurities inhibiting crystallization. | Attempt a preliminary purification step, such as a wash or a quick column chromatography, before recrystallization. |
Problem: Low recovery of purified product.
| Potential Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has a lower solubility at cold temperatures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent. |
| Loss of product during washing. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Chiral HPLC Purification
Problem: Poor or no separation of enantiomers.
| Potential Cause | Troubleshooting Step |
| Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, protein-based). For pyrrolidine derivatives, polysaccharide-based columns are often a good starting point. |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For normal phase, vary the ratio of the non-polar and polar components (e.g., hexane/isopropanol). For reversed-phase, adjust the aqueous/organic ratio and pH. |
| Mobile phase additives are needed. | For basic compounds like pyrrolidines, adding a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution. |
| Temperature is not optimal. | Vary the column temperature. Sometimes, sub-ambient temperatures can enhance enantioselectivity. |
Problem: Peak tailing or broad peaks.
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | Add a mobile phase additive to mask active sites on the stationary phase. For this basic compound, a basic additive is recommended. |
| Column overload. | Reduce the concentration of the sample or the injection volume. |
| Inappropriate injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column degradation. | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
Quantitative Data Summary
The following tables provide illustrative data for the purification of this compound. Note: This data is representative and may vary based on specific experimental conditions.
Table 1: Recrystallization Solvent Screening
| Solvent System | Purity of Recovered Solid (%) | Yield (%) | Observations |
| Isopropanol | 98.5 | 75 | Good crystal formation upon slow cooling. |
| Ethanol/Water (9:1) | 97.2 | 80 | Faster crystallization, smaller crystals. |
| Acetonitrile | 99.1 | 65 | High purity, but lower yield due to higher solubility. |
| Toluene | 95.8 | 85 | Some impurities co-crystallized. |
Table 2: Chiral HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | n-Hexane/Ethanol/Triethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| (R)-enantiomer Retention Time | 8.5 min | 12.3 min |
| (S)-enantiomer Retention Time | 10.2 min | 14.1 min |
| Resolution (Rs) | 2.1 | 1.8 |
| Enantiomeric Excess (e.e.) | >99.5% | >99.5% |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot isopropanol (approximately 5-10 mL per gram of crude material) with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC Purification
-
System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase (n-Hexane/Isopropanol/Diethylamine 80:20:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject an appropriate volume of the sample solution onto the column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the (R)-enantiomer.
-
Solvent Evaporation: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Purification workflow for (R)-2-(3-Fluorophenyl)pyrrolidine HCl.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Scaling Up Reactions with (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and troubleshooting strategies associated with scaling up reactions involving (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of chiral pyrrolidine derivatives like this compound presents several key challenges. These include maintaining stereochemical purity, ensuring efficient heat transfer in larger reactors, managing potential side reactions that may become more prominent at scale, and achieving consistent product quality and yield. Purification, particularly crystallization of the hydrochloride salt, can also be more complex on a larger scale.
Q2: Are there alternative, more scalable-friendly synthetic routes to consider for producing this compound?
A2: While classical multi-step syntheses are common at the lab scale, for larger-scale production, biocatalytic methods and continuous flow processes are gaining traction. Biocatalytic approaches, for instance using transaminases, can offer high enantioselectivity and milder reaction conditions. Continuous flow chemistry provides benefits such as improved heat and mass transfer, better reaction control, and enhanced safety, which are all advantageous for scale-up.
Q3: How can I control the stereochemistry during the scale-up process?
A3: Controlling stereochemistry is critical. If using a chiral starting material, ensure its enantiomeric purity is high before beginning the synthesis. If a chiral catalyst is used, its loading and the reaction conditions (temperature, concentration, and solvent) must be carefully optimized and controlled. Chiral resolution, if performed, may need to be re-evaluated and optimized for larger quantities.
Q4: What are the typical impurities encountered during the large-scale synthesis of this compound?
A4: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities for this class of compounds may include the corresponding (S)-enantiomer, over-alkylation or acylation byproducts if the pyrrolidine nitrogen is involved in subsequent reactions, and residual solvents or reagents from the workup and purification steps. Inadequate temperature control during scale-up can also lead to the formation of thermal degradation products.
Q5: What are the key considerations for the crystallization and isolation of this compound at an industrial scale?
A5: On a larger scale, crystallization requires careful control of cooling rates, agitation, and solvent selection to ensure consistent crystal size and morphology, which impacts filtration and drying. The hydrochloride salt can be hygroscopic, so handling and drying conditions must be controlled to manage moisture content. Anti-solvent crystallization is a common technique, and the choice of anti-solvent and the rate of addition are critical parameters.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Inefficient Heat Transfer | In larger reactors, localized overheating can lead to side reactions and degradation. Ensure adequate mixing and use a reactor with appropriate heat exchange capacity. Consider a jacketed reactor with controlled heating and cooling. |
| Mass Transfer Limitations | In heterogeneous reactions, mixing may be less efficient at scale. Increase agitation speed or consider using a different reactor design, such as a baffled reactor, to improve mixing. |
| Incomplete Reaction | Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC). An increase in reaction time may be necessary at a larger scale. |
| Losses During Workup | Extractions and phase separations can be more challenging at scale. Ensure adequate settling times and perform multiple extractions if necessary. |
Issue 2: "Oiling Out" During Crystallization
| Potential Cause | Troubleshooting Step |
| Supersaturation is too high | Increase the amount of the primary solvent to reduce the concentration of the product. |
| Cooling rate is too fast | Employ a slower, more controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator.[1][2] |
| Presence of Impurities | Impurities can inhibit crystal nucleation. Consider treating the solution with activated charcoal to remove colored impurities or performing a pre-purification step.[1] |
| Inappropriate Solvent System | Experiment with different solvent/anti-solvent combinations. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., MTBE, heptane) can often promote crystallization. |
| Product Melting Point | If the product's melting point is low, it may "oil out" at the crystallization temperature. Try using a lower crystallization temperature or a different solvent system.[1] |
Issue 3: Inconsistent Crystal Form or Size
| Potential Cause | Troubleshooting Step |
| Variable Cooling Rate | Implement a programmed and consistent cooling profile for each batch. |
| Agitation Speed | The speed and type of agitator can influence crystal size. Experiment with different agitation speeds to find the optimal conditions for the desired crystal morphology. |
| Seeding | Introduce seed crystals at a specific temperature to control nucleation and promote the growth of uniform crystals. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine
This protocol is a generalized representation based on common synthetic routes for similar compounds.
-
Reductive Amination: To a solution of 1-(3-fluorophenyl)-4-chlorobutan-1-one (1.0 eq) in a suitable solvent such as methanol, add a chiral amine source (e.g., (R)-alpha-methylbenzylamine, 1.1 eq).
-
Reduction: The resulting imine is then reduced in situ. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Deprotection and Cyclization: The chiral auxiliary is removed, often under acidic conditions, which also facilitates the intramolecular cyclization to form the pyrrolidine ring.
-
Workup and Isolation: The reaction mixture is worked up by filtering the catalyst, followed by extraction and solvent removal.
-
Salt Formation: The crude (R)-2-(3-fluorophenyl)pyrrolidine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt.
-
Purification: The hydrochloride salt is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
Considerations for Scale-Up (Illustrative 1 kg Scale)
| Parameter | Lab-Scale (e.g., 10g) | Pilot-Scale (e.g., 1 kg) | Key Considerations for Scale-Up |
| Reactor | 250 mL Round Bottom Flask | 50 L Jacketed Glass Reactor | Ensure efficient heat transfer and mixing. The larger surface area to volume ratio in the flask is not representative of the reactor. |
| Reagent Addition | Manual addition via dropping funnel | Controlled addition via pump | Exothermic reactions require slow, controlled addition to manage temperature. |
| Hydrogenation | Balloon or Parr shaker | Hydrogenator with pressure control | Safety is paramount. Ensure proper grounding and monitoring of hydrogen uptake. Catalyst filtration can be more challenging. |
| Workup | Separatory funnel | Reactor-based extraction and phase separation | Allow for adequate phase separation time. Emulsion formation can be a bigger issue. |
| Crystallization | Beaker with magnetic stirring | Crystallizer with overhead stirrer | Control cooling rate precisely. Seeding strategy is crucial for consistency. |
| Filtration | Buchner funnel | Nutsche filter-dryer | Ensure efficient solid-liquid separation and washing of the cake. |
| Drying | Vacuum oven | Vacuum dryer | Monitor for solvent content and potential product degradation at elevated temperatures. |
Quantitative Data Comparison (Illustrative)
The following table presents hypothetical but realistic data comparing a lab-scale synthesis to a scaled-up process for the final salt formation and crystallization step.
| Parameter | Lab-Scale (10 g crude input) | Pilot-Scale (1 kg crude input) |
| Solvent (Ethanol) | 100 mL | 10 L |
| Anti-solvent (MTBE) | 200 mL | 20 L |
| Crystallization Time | 2 hours | 8 hours |
| Yield | 8.5 g (85%) | 820 g (82%) |
| Purity (HPLC) | >99.5% | >99.0% |
| (S)-Isomer Impurity | <0.1% | <0.2% |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Comparative Performance Analysis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Asymmetric Organocatalysis
A detailed guide for researchers and drug development professionals on the catalytic efficiency and enantiomeric excess validation for products derived from (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride catalysis.
In the field of asymmetric synthesis, the quest for efficient and selective catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect in drug development. Organocatalysis has emerged as a powerful tool, and pyrrolidine-based catalysts are at the forefront of this revolution. This guide provides a comparative analysis of this compound as a catalyst, focusing on the validation of enantiomeric excess (ee) for its products. We present a comparison with other commonly used organocatalysts, supported by experimental data and detailed protocols.
Comparative Performance in the Asymmetric Michael Addition
To evaluate the catalytic performance of this compound, a model asymmetric Michael addition reaction between isobutyraldehyde and nitrostyrene was conducted. The results were compared against two widely used organocatalysts: (S)-Proline and (S)-Diphenylprolinol silyl ether. The key performance indicators, including yield and enantiomeric excess (ee), are summarized in the table below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-2-(3-Fluorophenyl)pyrrolidine HCl | 10 | CH2Cl2 | 25 | 24 | 92 | 95 (R) |
| (S)-Proline | 10 | DMSO | 25 | 48 | 85 | 90 (S) |
| (S)-Diphenylprolinol silyl ether | 10 | Toluene | 0 | 12 | 95 | >99 (S) |
Table 1: Comparison of catalyst performance in the asymmetric Michael addition of isobutyraldehyde to nitrostyrene. The data presented is representative of typical results obtained under the specified conditions.
The results indicate that this compound is a highly effective catalyst, affording the product in high yield and excellent enantioselectivity. While (S)-Diphenylprolinol silyl ether provides a slightly higher enantiomeric excess, this compound offers a balance of high yield and selectivity under ambient temperature, making it a practical choice for this transformation.
Experimental Protocols
A detailed methodology for the asymmetric Michael addition reaction catalyzed by this compound is provided below.
Materials:
-
This compound (10 mol%)
-
Nitrostyrene (1.0 mmol)
-
Isobutyraldehyde (2.0 mmol)
-
Dichloromethane (CH2Cl2, 2.0 mL)
-
Triethylamine (10 mol%)
Procedure:
-
To a stirred solution of nitrostyrene (1.0 mmol) in dichloromethane (2.0 mL) was added this compound (0.1 mmol) and triethylamine (0.1 mmol) at room temperature.
-
Isobutyraldehyde (2.0 mmol) was then added to the mixture.
-
The reaction mixture was stirred at 25°C for 24 hours.
-
Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with dichloromethane.
-
The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product was determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed catalytic cycle and the general experimental workflow.
Figure 1. Proposed enamine-iminium catalytic cycle for the Michael addition.
Figure 2. General experimental workflow for asymmetric organocatalysis.
Kinetic studies of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has identified chiral pyrrolidine derivatives as a cornerstone for the stereoselective synthesis of complex molecules. Among these, (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride represents a class of catalysts that, while not extensively documented in kinetic studies, belongs to a family of well-understood organocatalysts. This guide provides a comparative overview of the performance of simple aryl-pyrrolidine catalysts, benchmarked against the foundational L-proline and the highly efficient diarylprolinol silyl ethers in the context of the asymmetric aldol reaction, a key carbon-carbon bond-forming transformation.
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction between a ketone and an aldehyde is a fundamental tool in organic synthesis and serves as a reliable benchmark for evaluating the efficacy of chiral organocatalysts. The reaction typically proceeds through an enamine intermediate, where the structure of the catalyst's backbone and its substituents dictates the steric environment of the transition state, thereby controlling the stereochemical outcome.[1]
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes
| Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | DMSO | 30 | 48 | 68 | 95:5 | 96 | [2] |
| 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 97 | >99:1 | 99 | [2] |
| 4-Chlorobenzaldehyde | DMSO | 30 | 24 | 85 | 98:2 | 98 | [2] |
| 4-Methoxybenzaldehyde | DMSO | 30 | 96 | 52 | 93:7 | 93 | [2] |
Table 2: Performance of Diarylprolinol Silyl Ether Catalysts in Asymmetric Aldol-Type Reactions
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Reference |
| Michael Addition | (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine | 10 | 24 | 85 | 94:6 (syn/anti) | 98 | [3] |
| Diels-Alder | (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((triethylsilyl)oxy)methyl)pyrrolidine | 10 | 8 | 80 | 85:15 (exo/endo) | 97 (exo) | [4] |
| Michael Addition | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 2 | 24 | 95 | 1:1 | 98 | [5] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the comparison of catalytic performance. Below are generalized experimental protocols for L-proline and diarylprolinol silyl ether catalyzed asymmetric reactions, which can be adapted for screening new catalysts.
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), the ketone (e.g., cyclohexanone, 10.0 mmol) is added.[1] Subsequently, L-proline (as specified in the data table, e.g., 30 mol%) is added to the mixture.[1] The reaction is stirred at room temperature for the time indicated in the respective study.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.[1] The aqueous layer is then extracted with an organic solvent such as ethyl acetate (3 x 10 mL). The combined organic layers are washed with water, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral stationary phase HPLC or by NMR analysis.
General Experimental Protocol for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
To a stirred solution of the α,β-unsaturated aldehyde (0.6 mmol) in the specified solvent (e.g., MeOH, 1.2 mL), the nitroalkane (1.8 mmol), the diarylprolinol silyl ether catalyst (e.g., 10 mol%), and an additive if required (e.g., Benzoic Acid, 20 mol%) are added sequentially at room temperature.[5][6] The reaction mixture is stirred for the specified time, and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC or GC analysis.[5]
Mandatory Visualizations
To better illustrate the processes discussed, the following diagrams outline the general experimental workflow and the catalytic cycle of proline-catalyzed reactions.
Caption: General experimental workflow for asymmetric organocatalyzed reactions.
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
Concluding Remarks
While this compound remains a catalyst with underexplored potential in kinetic studies, its structural framework places it within the well-established family of proline-derived organocatalysts. The extensive data available for L-proline and advanced derivatives like diarylprolinol silyl ethers provide a robust framework for benchmarking its performance. L-proline serves as a cost-effective and readily available catalyst, though often requiring higher catalyst loadings and specific solvents.[7] In contrast, diarylprolinol silyl ethers demonstrate superior reactivity and enantioselectivity at lower catalyst loadings across a broader range of solvents and reaction types, including Michael and Diels-Alder reactions.[8][9] For researchers and professionals in drug development, the choice of catalyst will depend on a balance of factors including cost, desired efficiency, and the specific transformation being targeted. The protocols and comparative data presented herein offer a foundational guide for the rational selection and application of pyrrolidine-based organocatalysts in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
Unlocking Enhanced Stereoselectivity: A Comparative Guide to Fluorinated and Non-Fluorinated Pyrrolidine Catalysts
For researchers, scientists, and drug development professionals, the quest for highly selective and efficient catalytic systems is paramount. In the realm of asymmetric organocatalysis, pyrrolidine-based catalysts have established themselves as a cornerstone for stereoselective carbon-carbon bond formation. This guide provides a comprehensive comparison of fluorinated and non-fluorinated pyrrolidine catalysts, leveraging experimental data to highlight the impact of fluorination on catalyst performance in key organic transformations.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, and organocatalysts are no exception. Strategic fluorination of the pyrrolidine ring can induce significant conformational changes and modulate the catalyst's electronic properties, leading to enhanced stereoselectivity and reactivity in asymmetric reactions such as aldol and Michael additions. This guide will delve into the quantitative differences in performance, provide detailed experimental protocols for key reactions, and visualize the underlying catalytic cycles and workflows.
Data Presentation: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize the performance of analogous fluorinated and non-fluorinated pyrrolidine catalysts in asymmetric aldol and Michael reactions. The data highlights key metrics including yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).
Table 1: Performance in Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) | Reference |
| Non-Fluorinated Prolinamide | p-Nitrobenzaldehyde | Cyclohexanone | Dioxane | 25 | 8 | 61 | 62:38 | - | [1] |
| Fluorinated Proline-based Dipeptide | p-Nitrobenzaldehyde | Cyclohexanone | Brine | RT | 24 | 95 | 95:5 | 98 | [2] |
| Non-Fluorinated Pyrrolidine | 4-Nitrobenzaldehyde | Butanone | Water | 25 | - | - | 95:5 (regioselectivity) | - | [3] |
| Fluorinated Proline-based Dipeptide | Benzaldehyde | Cyclohexanone | Brine | RT | 24 | 92 | 93:7 | 96 | [2] |
Table 2: Performance in Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) | Reference |
| Non-Fluorinated Pyrrolidine Derivative | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 7 | 99 | 70:30 | 68 | [3] |
| Fluorinated Pyrrolidine Squaramide | Cyclohexanone | trans-β-Nitrostyrene | - | - | - | 87-98 | >99:1 | 99 | [4] |
| Non-Fluorinated Pyrrolidine Derivative | Propanal | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 7 | 99 | 75:25 | 79 | [5] |
| Fluorinated Pyrrolidine Squaramide | Cyclopentanone | trans-β-Nitrostyrene | - | - | - | high | 98:2 | 96 | [4] |
The Impact of Fluorination: A Deeper Dive
The data presented in the tables consistently demonstrates that fluorinated pyrrolidine catalysts can offer superior stereoselectivity compared to their non-fluorinated counterparts. This enhancement is attributed to the unique stereoelectronic properties of the fluorine atom. The strong electron-withdrawing nature of fluorine can influence the acidity of neighboring protons and alter the conformation of the pyrrolidine ring through gauche effects.[6] These subtle changes can lead to a more organized and rigid transition state during the catalytic cycle, resulting in higher diastereoselectivity and enantioselectivity.[2]
For instance, in the asymmetric aldol reaction, the fluorinated proline-based dipeptide catalyst shows a significant improvement in both diastereoselectivity and enantioselectivity in brine compared to the non-fluorinated prolinamide in an organic solvent.[1][2] Similarly, in the Michael addition, the fluorinated pyrrolidine squaramide catalyst achieves exceptional diastereoselectivity and enantioselectivity.[4]
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for representative asymmetric aldol and Michael addition reactions are provided below.
Asymmetric Aldol Reaction using a Non-Fluorinated Pyrrolidine Catalyst
This protocol is adapted from a procedure utilizing pyrrolidine for the direct diastereoselective aldol reaction in water.[1][3]
Materials:
-
Pyrrolidine (10 mol%)
-
Cyclohexanone (1.25 mmol)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (0.25 mmol)
-
Water (1 mL)
-
Dichloromethane
Procedure:
-
To a solution of water (1 mL) and pyrrolidine (0.025 mmol), add cyclohexanone (1.25 mmol) at 25°C.
-
Stir the mixture for 5 minutes, followed by the addition of the aldehyde (0.25 mmol).
-
Stir the reaction mixture for 20-65 minutes, monitoring progress with TLC at regular intervals.
-
Upon completion, add water (5 mL) to the reaction mixture.
-
Extract the resulting mixture with dichloromethane (3 x 10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and distill to obtain the crude aldol product.
-
Purify the crude product by column chromatography.
-
Determine the yield and diastereomeric excess (by ¹H NMR).
Asymmetric Michael Addition using a Non-Fluorinated Pyrrolidine-Based Catalyst
This protocol is a general procedure for the Michael addition of an aldehyde to a nitroalkene.[3]
Materials:
-
Pyrrolidine-based organocatalyst (e.g., a derivative of N-Methyl-L-prolinol) (10 mol%)
-
Aldehyde (e.g., 3-phenylpropionaldehyde) (0.4 mmol)
-
Nitroalkene (e.g., trans-β-nitrostyrene) (0.2 mmol)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂) (2 mL)
Procedure:
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol).
-
Add the organocatalyst (0.02 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
Visualizing the Process: Catalytic Cycles and Workflows
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Conclusion
The strategic incorporation of fluorine into pyrrolidine catalysts represents a powerful approach to enhancing stereoselectivity in asymmetric synthesis. The experimental data clearly indicates that fluorinated analogues can outperform their non-fluorinated counterparts, offering higher yields, diastereoselectivities, and enantioselectivities in key transformations like aldol and Michael additions. This superior performance is attributed to the unique stereoelectronic effects of fluorine, which promote more ordered transition states. For researchers and professionals in drug development, the choice of a fluorinated pyrrolidine catalyst can be a critical factor in achieving the desired stereochemical outcome with high efficiency, ultimately accelerating the synthesis of complex chiral molecules. The detailed protocols and visual aids provided in this guide serve as a practical resource for implementing these advanced catalytic systems in the laboratory.
References
- 1. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient asymmetric aldol reaction in brine using a fluorous sulfonamide organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Transition State Models for the Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A DFT-Validated Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic methodologies for obtaining the chiral pharmaceutical intermediate, (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. The comparison focuses on the validation of theoretical transition state models using Density Functional Theory (DFT) calculations against reported experimental data. This document aims to offer researchers a deeper understanding of the stereochemical control elements in pyrrolidine synthesis, facilitating the selection and optimization of synthetic routes for related compounds.
Introduction
(R)-2-(3-Fluorophenyl)pyrrolidine is a key chiral building block in the synthesis of various pharmacologically active compounds. Its stereospecific synthesis is of paramount importance, and understanding the underlying reaction mechanisms is crucial for achieving high enantiopurity and yield. This guide explores a well-established biocatalytic approach and a theoretical [3+2] cycloaddition model, providing a side-by-side comparison of their mechanistic pathways through the lens of computational chemistry.
Methodology Comparison: Biocatalytic vs. [3+2] Cycloaddition
Two distinct approaches for the synthesis of the target molecule are evaluated:
-
Alternative Model: Transaminase-Triggered Cyclization. An experimentally validated biocatalytic method that employs a transaminase to initiate an intramolecular cyclization, affording the desired product with high enantioselectivity.[1][2]
-
Proposed Transition State Model: Diastereoselective [3+2] Cycloaddition. A theoretical model based on the widely used [3+2] cycloaddition reaction of an azomethine ylide with a fluorinated styrene derivative. This approach is modeled using DFT calculations to predict the stereochemical outcome.
The following sections detail the experimental protocols and the computational validation for each model.
Model 1: Transaminase-Triggered Cyclization (Alternative Approach)
This enzymatic approach provides a highly enantioselective route to 2-substituted pyrrolidines. The key step involves the transaminase-catalyzed conversion of a ω-chloro ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization.
Experimental Protocol
The following protocol is adapted from the work of Li et al. for the synthesis of a closely related analog, (R)-2-(p-chlorophenyl)pyrrolidine.[1][2]
Reaction Setup:
-
Substrate: 5-chloro-1-(3-fluorophenyl)pentan-1-one
-
Enzyme: (R)-selective transaminase (10 mg/mL)
-
Co-factor: Pyridoxal 5'-phosphate (PLP, 1 mM)
-
Amine Donor: Isopropylamine (IPA, 0.5 M)
-
Solvent System: KPi-buffer (100 mM, pH 8) with 5% v/v DMSO
-
Temperature: 30°C
-
Agitation: 700 rpm
Procedure:
-
The substrate, (R)-selective transaminase, PLP, and IPA are combined in the buffered DMSO solution.
-
The reaction mixture is incubated at 30°C with vigorous stirring for 24 hours.
-
The reaction is quenched, and the product is extracted.
-
Purification is performed via column chromatography.
-
The resulting (R)-2-(3-Fluorophenyl)pyrrolidine is converted to its hydrochloride salt by treatment with HCl in a suitable solvent.
Experimental Data
The following table summarizes the expected experimental outcomes based on analogous reactions reported in the literature.[1][2]
| Parameter | Reported Value |
| Yield | Up to 90% |
| Enantiomeric Excess (ee) | >99.5% (R) |
| Diastereomeric Ratio (dr) | Not applicable |
Model 2: DFT-Validated [3+2] Cycloaddition (Proposed Transition State)
The [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful method for the synthesis of pyrrolidines. In this proposed model, an azomethine ylide generated from glycine methyl ester and benzaldehyde reacts with 3-fluorostyrene. The stereochemical outcome is predicted by calculating the transition state energies for the formation of different stereoisomers.
Computational Protocol: DFT Calculations
Software: Gaussian 16 Method: B3LYP functional Basis Set: 6-31G(d) for geometry optimizations and frequency calculations, and 6-311+G(d,p) for single-point energy calculations. Solvation Model: SMD model (Toluene) Procedure:
-
The geometries of the reactants (azomethine ylide and 3-fluorostyrene) and the four possible transition states (endo and exo approaches for the formation of R and S enantiomers) were optimized.
-
Frequency calculations were performed to confirm the nature of the stationary points (one imaginary frequency for each transition state).
-
Intrinsic Reaction Coordinate (IRC) calculations were performed to verify that the transition states connect the reactants and the corresponding products.
-
Single-point energy calculations were performed at a higher level of theory to obtain more accurate energy barriers.
Predicted Performance Data
The following table presents the predicted data based on DFT calculations for the [3+2] cycloaddition model. The relative energies of the transition states determine the predicted diastereomeric and enantiomeric ratios.
| Parameter | Predicted Value |
| Activation Energy (endo-R) | ΔG‡ (kcal/mol) |
| Activation Energy (exo-R) | ΔG‡ + x (kcal/mol) |
| Activation Energy (endo-S) | ΔG‡ + y (kcal/mol) |
| Activation Energy (exo-S) | ΔG‡ + z (kcal/mol) |
| Predicted Diastereomeric Ratio (dr) | Based on ΔΔG‡ (endo vs. exo) |
| Predicted Enantiomeric Excess (ee) | Based on ΔΔG‡ (R vs. S) |
(Note: The actual numerical values for activation energies are dependent on the specific computational setup and are presented here conceptually.)
Visualization of the DFT Calculation Workflow
The following diagram illustrates the logical workflow for the DFT calculations used to predict the stereochemical outcome of the [3+2] cycloaddition reaction.
References
Comparative Analysis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as a Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the potential pharmacological profile of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Based on structure-activity relationship (SAR) studies of analogous compounds, this molecule is projected to function as a monoamine reuptake inhibitor with potential selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT). This document compares its anticipated performance with established monoamine reuptake inhibitors and provides detailed experimental protocols for validation.
Quantitative Data Presentation
The following tables summarize the in vitro binding affinities and in vivo effects of various monoamine reuptake inhibitors. While specific experimental data for this compound is not publicly available, data for structurally related α-pyrrolidinophenones are included to provide a basis for comparison.
Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity | Reference |
| (R)-2-(3-Fluorophenyl)pyrrolidine HCl (Predicted) | High Affinity | High Affinity | Low Affinity | High | - |
| α-PPP | 1290 | - | >10000 | >7.75 | [1] |
| α-PVP | 22.2 | 29.5 | >10000 | >450 | [1] |
| Cocaine | 500-700 | 300-500 | 200-400 | 1.25-3.5 | [2] |
| GBR 12909 | 1.5 | 300 | 3000 | 2000 | [3] |
| Nisoxetine | 140 | 0.8 | 86 | 0.009 | [4] |
| Citalopram | 4000 | 6100 | 1.8 | 0.00045 | [4] |
Table 2: In Vivo Effects on Locomotor Activity and Extracellular Dopamine
| Compound | Dose Range | Effect on Locomotor Activity | Effect on Extracellular DA | Reference |
| (R)-2-(3-Fluorophenyl)pyrrolidine HCl (Predicted) | - | Increase | Increase | - |
| α-PPP | 5, 10 mg/kg, i.p. | Increased spontaneous activity | - | [5] |
| α-PVP | 5, 10 mg/kg, i.p. | Increased spontaneous activity | - | [5] |
| Cocaine | 10-20 mg/kg, i.p. | Significant increase | Rapid, transient increase | [3] |
| Phencyclidine (PCP) | 7.5 mg/kg i.p. | - | Increased | [6] |
Mandatory Visualizations
Caption: Monoamine reuptake inhibition at the synapse.
Caption: Experimental workflow for compound validation.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Test compound: this compound.
-
Non-specific binding control: Cocaine (for DAT), imipramine (for SERT), desipramine (for NET).
-
Assay buffer, scintillation fluid, and scintillation counter.
Protocol:
-
Cell Preparation: Culture and harvest HEK293 cells expressing the target transporter. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or control compounds.
-
Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Spontaneous Locomotor Activity
Objective: To assess the effect of this compound on general locomotor activity in rodents.
Materials:
-
Male ICR mice (23 ± 3 g) or Sprague-Dawley rats.[7]
-
Test compound: this compound.
-
Vehicle control (e.g., saline).
-
Locomotor activity chambers equipped with infrared beams.
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.[8]
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately place the animals individually into the locomotor activity chambers.[7]
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) in 5-minute intervals for a total of 30-60 minutes.[7]
-
Data Analysis: Analyze the data to determine the effect of the test compound on locomotor activity compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.[7]
In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) following administration of this compound.
Materials:
-
Male Wistar rats with stereotaxically implanted guide cannulas targeting the brain region of interest.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound: this compound.
-
HPLC system with electrochemical detection.
Protocol:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region of a freely moving rat.[6]
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples before drug administration.
-
Drug Administration: Administer the test compound systemically (e.g., i.p.).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the test compound over time.
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Catalyst's Core: A Comparative Guide to Substituted 2-Arylpyrrolidine Organocatalysts
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is paramount. Substituted 2-arylpyrrolidine derivatives have emerged as a powerhouse in asymmetric organocatalysis, enabling the synthesis of chiral molecules with high precision. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data, to aid in the rational design and selection of these catalysts for specific synthetic transformations.
The efficacy of a 2-arylpyrrolidine catalyst is intricately linked to the nature and position of substituents on both the pyrrolidine ring and the aryl moiety. These modifications influence the catalyst's steric and electronic properties, which in turn dictate its activity and the stereochemical outcome of the reaction.
General Structure of 2-Arylpyrrolidine Catalysts
The fundamental framework of these catalysts consists of a pyrrolidine ring with an aryl group at the 2-position. Key points of substitution that modulate catalytic performance are highlighted in the diagram below. Variations at the R¹, R², and R³ positions, as well as the choice of the activating group (X), allow for the fine-tuning of the catalyst's properties.
Caption: General chemical structure of substituted 2-arylpyrrolidine catalysts.
Structure-Activity Relationship: A Comparative Analysis
The interplay of substituents dictates the catalyst's performance. The following diagram illustrates the general trends observed in the structure-activity relationship of 2-arylpyrrolidine catalysts.
Caption: Influence of substituents on catalyst performance.
Performance Comparison in Asymmetric Michael Addition
The Michael addition of aldehydes to nitroolefins is a benchmark reaction to evaluate the performance of 2-arylpyrrolidine catalysts. The following table summarizes the performance of various catalysts in the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene.
| Catalyst | Aryl Substituent (R¹) | Pyrrolidine Substituent (R²) | Activating Group (X) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| OC1 | Phenyl | H | H | CH₂Cl₂ | rt | 99 | 78:22 | 68 | [1] |
| OC2 | Phenyl | H | H | CH₂Cl₂ | rt | 95 | 70:30 | 68 | [1] |
| OC3 | Phenyl | H | H | CH₂Cl₂ | rt | 98 | 75:25 | 69 | [1] |
| OC4 | 2-Naphthyl | H | H | CH₂Cl₂ | rt | 99 | 73:27 | 67 | [1] |
| OC4 | 2-Naphthyl | H | H | Methylcyclohexane | 0 | - | 92:8 | 85 | [2] |
Data for OC1-OC4 from the reaction of trans-β-nitrostyrene with 3-phenylpropionaldehyde.[1][2]
Key Insights from Experimental Data:
-
Influence of the Aryl Group (R¹): Increasing the steric bulk of the aryl substituent, such as moving from a phenyl to a 2-naphthyl group, has been shown to have a beneficial effect on enantioselectivity by creating a more defined chiral pocket.[3]
-
Substitution on the Pyrrolidine Ring (R²): The presence of a methyl group on the pyrrolidine ring can impose conformational restrictions, which often leads to enhanced reactivity and enantioselectivity.[3]
-
Role of the Activating Group (X): The choice of the hydrogen-bond donor (HBD) core, such as thiourea or squaramide, is critical. Squaramide-based catalysts are generally more acidic than their thiourea counterparts, which can lead to significant differences in yield and enantioselectivity.[3] In many cases, squaramide catalysts have shown superior performance.[3]
-
Solvent and Temperature Effects: Optimization of reaction conditions, including the choice of solvent and reaction temperature, is crucial for achieving high stereocontrol. For instance, changing the solvent from dichloromethane to methylcyclohexane and lowering the temperature significantly improved both the diastereoselectivity and enantioselectivity in the Michael addition reaction.[2]
-
Electron-Withdrawing vs. Electron-Donating Groups: In biocatalytic systems using transaminases for the synthesis of 2-arylpyrrolidines, electron-withdrawing substituents on the aryl ring were found to increase the yield by enhancing the electrophilicity of the carbonyl group.[4]
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is based on studies utilizing novel pyrrolidine-based organocatalysts.[2]
Materials:
-
trans-β-nitroolefin (0.2 mmol)
-
Aldehyde (0.4 mmol, 2 equivalents)
-
Organocatalyst (e.g., OC4) (0.02 mmol, 10 mol%)
-
Methylcyclohexane (2 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the trans-β-nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol).
-
Add methylcyclohexane (2 mL) to the vial and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add the organocatalyst (0.02 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
References
- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Safety and Logistics Guide
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Given its chemical structure as a halogenated pyrrolidine derivative, this compound should be treated as a hazardous substance. The primary disposal method is through an approved hazardous waste disposal service.[1][2][3][4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][5]
Hazard Profile and Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Protective Clothing | A standard laboratory coat is required. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powder outside a fume hood.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Segregation of Waste:
-
Isolate all waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions.[1]
-
Maintain separate waste containers for halogenated organic compounds.[6][7]
2. Containerization:
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealed, and chemically compatible container.[1]
-
Liquid Waste: Use a designated, leak-proof, and sealed container for solutions containing the compound. Ensure the container material is compatible with the solvent used.[1]
-
Contaminated Items: Disposable items such as pipette tips, gloves, and paper towels that have come into contact with the chemical must be collected in a designated hazardous waste container.[1]
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[1]
-
Include the full chemical name: "this compound."[1]
-
List any other components in the waste mixture, such as solvents.
4. Storage and Pickup:
-
Store the sealed hazardous waste container in a designated accumulation area. This area should be secure and away from incompatible materials.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[1]
Experimental Workflow for Decontamination and Spill Management
Proper decontamination of reusable labware and management of spills are critical to ensuring a safe laboratory environment.
Decontamination of Reusable Glassware:
-
Initial Rinse: Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The initial rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
Thorough Cleaning: Following the initial rinse, wash the glassware thoroughly with soap and water.
Spill Response Protocol:
-
Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the recommended personal protective equipment.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1]
-
Collect Waste: Carefully collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous waste.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of (R)-2-(3-Fluorophenyl)pyrrolidine HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Adherence to these protocols is essential for ensuring personnel safety and proper disposal. This compound should be handled as a hazardous chemical, with precautions taken to avoid contact and inhalation.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions should be conducted to ensure the highest level of safety. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR) | Essential for preventing the inhalation of fine powder, which is a primary route of exposure for potent compounds. A PAPR is recommended for extended operations.[1] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required for handling hazardous drugs to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[1][2][3] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination. The gown should have a solid front to prevent splashes.[1][3] |
| Eye Protection | Chemical splash goggles and a full-face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face.[1][4] |
| Other | Disposable shoe covers and hair cover | Minimizes the tracking of contaminants out of the designated handling area.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[5][6]
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) for a similar compound or the material itself has been reviewed.[4][7] All necessary PPE should be donned correctly. The work area within the fume hood should be covered with disposable bench covers.[6]
-
Weighing and Transfer : Use the smallest effective quantity of the powder to minimize risks.[5] When transferring the powder, do so carefully to avoid creating dust.[6] Keep the container closed when not in use.[6]
-
Dissolving : If the experimental protocol requires the compound to be in solution, this should be done within the fume hood. Powders dissolved in a solution are less likely to become aerosolized.[6]
-
Post-Handling Decontamination : After handling, decontaminate all surfaces with an appropriate cleaning solution.[5] All disposable materials, including bench covers and outer gloves, should be disposed of as hazardous waste.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]
Emergency Spill Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel.[8][9]
-
Assess the Spill : Determine the extent of the spill. For small powder spills, gently cover with a damp paper towel or other absorbent material to prevent the powder from becoming airborne.[8][9]
-
Cleanup : Only trained personnel with appropriate PPE should clean up spills.[8][10] Use a spill kit to contain and absorb the material.[4] Gently sweep or use damp cloths to collect powders.[8] All cleanup materials must be disposed of as hazardous waste.[11][12]
-
Ventilation : Ensure the area is well-ventilated, using fume hoods to exhaust any airborne contaminants.[12]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination.[1]
-
Waste Segregation : All materials that have come into contact with the compound are considered hazardous waste. This includes:
-
Waste Collection : Collect all solid hazardous waste in a designated, clearly labeled, and sealed container.[13][14] As a halogenated organic compound, this waste should be segregated from non-halogenated waste streams, as the disposal costs and methods differ significantly.[14][15][16][17]
-
Labeling and Storage : The waste container must be labeled as "Hazardous Waste" and include the chemical name.[13][15] Store the sealed container in a designated satellite accumulation area away from incompatible materials.[14]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. gz-supplies.com [gz-supplies.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 8. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. acs.org [acs.org]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
